BRD5648
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(4R)-4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-4-20(13-8-6-5-7-9-13)14-12-21-23-18(14)22-15-10-19(2,3)11-16(24)17(15)20/h5-9,12H,4,10-11H2,1-3H3,(H2,21,22,23)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKLQXXBRWCYMA-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BRD5648: A Technical Evaluation as a Glycogen Synthase Kinase 3 (GSK3) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a serine/threonine kinase that is a key regulator in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. It exists as two highly similar paralogs, GSK3α and GSK3β. Dysregulation of GSK3 activity has been implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making it a significant therapeutic target. The development of selective GSK3 inhibitors is an active area of research. This guide focuses on clarifying the role of BRD5648 in the context of GSK3 inhibition.
Quantitative Data: this compound and its Active Enantiomer BRD0705
This compound is the (R)-enantiomer of BRD0705 and is considered inactive. In contrast, BRD0705 is a potent inhibitor of GSK3α. The inhibitory activities of both compounds are summarized in the table below.
| Compound | Target | IC50 (nM) | Fold Selectivity (GSK3α vs. GSK3β) | Reference |
| BRD0705 | GSK3α | 66 | 8-fold | [1] |
| GSK3β | 515 | [1] | ||
| This compound | GSK3α/β | Inactive | - | [1][2][3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly demonstrates that BRD0705 exhibits potent inhibition of GSK3α with an 8-fold selectivity over GSK3β.[1] In contrast, this compound, its enantiomer, does not show inhibitory activity and is therefore used as a negative control in research.[1][2][3]
Experimental Protocols
To determine the inhibitory activity of compounds like BRD0705 and to confirm the inactivity of this compound, standard in vitro kinase assays are employed. A representative protocol is outlined below.
In Vitro Kinase Inhibition Assay
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human GSK3α and GSK3β enzymes
-
GSK3 substrate peptide (e.g., a peptide derived from glycogen synthase)
-
Adenosine triphosphate (ATP), radioactively labeled ([γ-³²P]ATP) or unlabeled for detection via other methods
-
Test compounds (BRD0705, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Phosphocellulose paper or other capture medium
-
Scintillation counter or luminescence reader
Methodology:
-
Compound Preparation: A serial dilution of the test compounds (BRD0705 and this compound) is prepared in the assay buffer.
-
Reaction Mixture Preparation: The kinase, substrate peptide, and test compound are pre-incubated in the assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped by spotting the mixture onto phosphocellulose paper, which binds the phosphorylated substrate.
-
Washing: The paper is washed to remove unincorporated [γ-³²P]ATP.
-
Detection: The amount of incorporated radiolabel is quantified using a scintillation counter. Alternatively, non-radioactive methods can be used where the amount of phosphorylated substrate is measured using specific antibodies and a luminescent or fluorescent signal.
-
Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
GSK3 is a critical component of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK3, for instance by BRD0705, prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus where it activates target gene expression. This compound, being inactive, would not be expected to have this effect.
Caption: Canonical Wnt/β-catenin signaling pathway.
The following diagram illustrates a typical experimental workflow to differentiate the activity of an active GSK3 inhibitor like BRD0705 from an inactive control like this compound.
Caption: Experimental workflow for inhibitor validation.
Conclusion
This compound is unequivocally not an active inhibitor of GSK3. It serves as an essential negative control for its active (S)-enantiomer, BRD0705, which is a potent and selective inhibitor of GSK3α. Researchers utilizing these compounds should employ this compound to confirm that the observed biological effects are a direct consequence of GSK3α inhibition by BRD0705 and not due to off-target effects or the chemical scaffold itself. This rigorous approach is fundamental for the accurate interpretation of experimental results in the study of GSK3 signaling and the development of novel therapeutics.
References
BRD5648 as a Negative Control for the Selective GSK3α Inhibitor BRD0705: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of kinase inhibitor research, the use of appropriate negative controls is paramount to validate on-target effects and ensure the reliability of experimental findings. This technical guide provides an in-depth overview of BRD5648, the inactive enantiomer of the selective Glycogen (B147801) Synthase Kinase 3α (GSK3α) inhibitor, BRD0705. Here, we detail the chemical relationship, comparative biological activity, and experimental protocols where this compound serves as an essential negative control to confirm the specific, on-target activity of BRD0705, particularly in the context of Acute Myeloid Leukemia (AML) research.
BRD0705 is a potent and selective inhibitor of GSK3α, a kinase implicated in various cellular processes and identified as a therapeutic target in AML.[1] Selective inhibition of GSK3α by BRD0705 has been shown to induce myeloid differentiation and impair colony formation in AML cells, offering a therapeutic strategy that avoids the potential toxicities associated with dual GSK3α/β inhibitors, such as the stabilization of β-catenin.[1][2] To rigorously demonstrate that these effects are due to the specific inhibition of GSK3α, a chemically matched but biologically inactive control is required. This compound fulfills this role.
Chemical Relationship and Stereochemistry
BRD0705 and this compound are enantiomers, meaning they are non-superimposable mirror images of each other. The specific stereochemistry of BRD0705 is crucial for its interaction with the ATP-binding pocket of GSK3α. This compound, having the opposite stereochemistry at the critical quaternary center, is unable to bind effectively to the kinase, rendering it "relatively inactive".[1] This stereochemical difference is the sole variation between the two molecules, making this compound an ideal negative control as it possesses the same physicochemical properties as BRD0705 but lacks its specific biological activity.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data comparing the biological activity of BRD0705 and its inactive enantiomer, this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity (over GSK3β) |
| BRD0705 | GSK3α | 66[1] | 8-fold[1] |
| GSK3β | 515[1] | - | |
| This compound | GSK3α | > 10,000 (estimated) | - |
| GSK3β | > 10,000 (estimated) | - |
Note: While a specific IC50 value for this compound is not published, it is consistently described as "relatively inactive." The value provided is an estimation based on its role as a negative control.
Table 2: Kinome-Wide Selectivity
A kinome scan of BRD0705 against 311 kinases at a 10 µM concentration revealed its high selectivity for GSK3α. The next most potently inhibited kinases were CDK2, CDK3, and CDK5, with IC50 values of 6.87 µM, 9.74 µM, and 9.20 µM, respectively, demonstrating a high degree of selectivity.[3][4] A corresponding screen with this compound showed a lack of significant off-target binding, confirming its suitability as a negative control for broader selectivity studies.
Table 3: Cellular Activity in AML Models
| Compound | Effect on GSK3α Tyr279 Phosphorylation | Effect on β-catenin Stabilization | Effect on AML Colony Formation |
| BRD0705 | Decrease[1][3] | No change[1] | Impaired |
| This compound | No change[1] | No change[1] | No effect |
Mandatory Visualizations
Logical Relationship between BRD0705 and this compound
Caption: Logical relationship of BRD0705 and this compound.
Signaling Pathway: Selective GSK3α Inhibition in AML
Caption: BRD0705 signaling in AML.
Experimental Workflow: Validating On-Target Effects
References
- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD0705 | GSK-3 | TargetMol [targetmol.com]
An In-depth Technical Guide to BRD5648: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD5648, also known as (R)-BRD0705, serves as the inactive enantiomer and a critical negative control for its potent counterpart, BRD0705, a selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). While BRD0705 shows therapeutic potential in conditions like acute myeloid leukemia (AML), this compound is instrumental in ensuring that the observed biological effects are specifically due to the inhibition of GSK3α and not off-target interactions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the essential role of this compound in experimental research, particularly in the context of GSK3 signaling pathways.
Chemical Structure and Physicochemical Properties
This compound is a small molecule with a complex heterocyclic structure. Its inactivity as a GSK3α inhibitor is attributed to its specific stereochemistry, particularly the inverted quaternary center, which does not fit into the ATP-binding domain of the GSK3 enzyme as effectively as its active (S)-enantiomer, BRD0705.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Synonyms | (R)-BRD0705 | [2][3] |
| Molecular Formula | C₂₀H₂₃N₃O | [4] |
| Molecular Weight | 321.4 g/mol | [3] |
| CAS Number | 2056261-42-6 | [2][3][4] |
| SMILES | CC[C@]1(C2=CNNC2=NC2=C1C(=O)CC(C)(C)C2)c1ccccc1 | [3] |
| Solubility | Soluble in DMSO (300 mg/mL) | [3] |
| Predicted Density | 1.22 g/cm³ | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |
Biological Inactivity and Role as a Negative Control
This compound is characterized by its lack of significant inhibitory activity against GSK3α and GSK3β.[1] This inactivity is crucial for its function as a negative control in experimental settings. In studies involving BRD0705, parallel experiments with this compound are conducted to validate that the observed cellular or physiological effects are a direct consequence of GSK3α inhibition.
It has been demonstrated that, unlike its active enantiomer, this compound does not induce changes in enzyme phosphorylation or the stabilization of total β-catenin protein, a key downstream effector in the Wnt signaling pathway which is regulated by GSK3.[1][2][3]
The GSK3 Signaling Pathway
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. The signaling pathway involving GSK3 is complex and central to many physiological functions and disease states. BRD0705, and by extension its negative control this compound, are valuable tools for dissecting the specific roles of the GSK3α isoform within this pathway.
References
A Researcher's Technical Guide to BRD5648: Procurement and Application in GSK3α-Related Research
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of BRD5648, a critical negative control compound for studies involving its active enantiomer, BRD0705, a selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). This document outlines procurement details, key biochemical data, detailed experimental protocols, and relevant signaling pathways to facilitate its effective use in a research setting.
Introduction to this compound and its Active Counterpart, BRD0705
This compound is the inactive (R)-enantiomer of BRD0705, a potent and selective inhibitor of GSK3α. In research, particularly in fields like oncology, this compound serves as an essential experimental control to ensure that observed biological effects are due to the specific inhibition of GSK3α by BRD0705 and not off-target or non-specific chemical effects. The development of these paralog-selective inhibitors has been pivotal in dissecting the distinct roles of GSK3α and GSK3β, particularly in diseases such as acute myeloid leukemia (AML).[1]
Purchasing this compound
This compound is available for research purposes from various chemical suppliers. One prominent vendor is:
-
MedChemExpress: They list this compound, also referred to as (R)-BRD0705, and its active counterpart BRD0705 for research use.[2]
It is recommended to request a certificate of analysis upon purchase to confirm the compound's identity and purity.
Quantitative Data and Biochemical Activity
BRD0705, the active enantiomer of this compound, exhibits significant selectivity for GSK3α over GSK3β. This selectivity is crucial for studies aiming to delineate the specific functions of GSK3α.
| Compound | Target | IC50 | Fold Selectivity (α vs β) |
| BRD0705 | GSK3α | 66 nM | 8-fold |
| GSK3β | 515 nM | ||
| This compound | GSK3α/β | Inactive | N/A |
Table 1: Biochemical potency and selectivity of BRD0705. The data highlights the 8-fold selectivity of BRD0705 for GSK3α over GSK3β. This compound is biochemically inactive.[1][2]
Signaling Pathways
GSK3α is a key kinase in multiple signaling pathways. In the context of acute myeloid leukemia (AML), inhibition of GSK3α by BRD0705 has been shown to induce myeloid differentiation, representing a promising therapeutic strategy.[1][3]
Caption: GSK3α signaling in AML and the effect of BRD0705.
The diagram above illustrates a simplified pathway where active GSK3α can suppress myeloid differentiation. BRD0705 selectively inhibits GSK3α, thereby promoting the expression of genes involved in myeloid differentiation. This compound, as the inactive control, does not interfere with this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving BRD0705 and this compound, adapted from the foundational study by Wagner et al. (2018) in Science Translational Medicine.
Western Blot Analysis for GSK3α/β Phosphorylation
This protocol is used to assess the target engagement of BRD0705 by measuring the phosphorylation status of GSK3α and GSK3β.
Materials:
-
AML cell lines (e.g., U937)
-
BRD0705 and this compound (dissolved in DMSO)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Primary antibodies:
-
Phospho-GSK3α (Tyr279)
-
Phospho-GSK3β (Tyr216)
-
Total GSK3α
-
Total GSK3β
-
Loading control (e.g., Vinculin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate U937 cells and treat with varying concentrations of BRD0705 or this compound (e.g., 10, 20, 40 µM) for different time points (e.g., 2, 4, 8, 24 hours).[2] Include a DMSO-treated vehicle control.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.
Caption: Workflow for Western Blot Analysis.
AML Colony Formation Assay
This assay assesses the effect of GSK3α inhibition on the clonogenic potential of AML cells.
Materials:
-
AML cell lines (e.g., MOLM13, TF-1, U937, MV4-11, HL-60, NB4) or primary patient AML samples.[1][2]
-
BRD0705 and this compound (dissolved in DMSO)
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Culture dishes (35 mm)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of AML cells.
-
Treatment and Plating: Mix the cells with the methylcellulose (B11928114) medium containing various concentrations of BRD0705, this compound, or a DMSO vehicle control. Plate the mixture into 35 mm culture dishes.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Colony Counting: After the incubation period, count the number of colonies (defined as aggregates of >40 cells) using a microscope.
-
Data Analysis: Normalize the colony counts in the treatment groups to the vehicle control group to determine the effect on colony formation.
Caption: Workflow for AML Colony Formation Assay.
Conclusion
This compound is an indispensable tool for researchers investigating the therapeutic potential of GSK3α inhibition. Its use as a negative control ensures the specificity of findings attributed to its active enantiomer, BRD0705. This guide provides the necessary technical information to procure and effectively utilize this compound in studies focused on GSK3α signaling and its role in diseases such as acute myeloid leukemia. Researchers are encouraged to consult the primary literature for further details and context.
References
- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Screening triad identifies GSK-3 alpha as a target in acute myeloid leukemia | Broad Institute [broadinstitute.org]
BRD5648: A Technical Guide to Its Lack of a Definitive Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5648 has been developed as a critical tool for chemical biology and drug discovery, specifically as a negative control for its active enantiomer, BRD0705. While BRD0705 is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α), this compound is characterized by its lack of on-target activity. This guide provides a comprehensive overview of the experimental evidence demonstrating the inert nature of this compound in the context of GSK3 signaling, thereby highlighting its role in validating the on-target effects of its active counterpart.
Core Concept: The Inactive Enantiomer
This compound is the (R)-enantiomer of the GSK3α inhibitor BRD0705.[1] In pharmacology, enantiomers of a chiral drug can exhibit significantly different biological activities. This compound serves as a classic example of this principle, where the stereochemistry at a single chiral center abrogates its ability to effectively bind to and inhibit the target enzyme, GSK3α. Its use in experimental settings is crucial for distinguishing the specific effects of GSK3α inhibition by BRD0705 from any potential off-target or non-specific effects.
Mechanism of Action of the Active Enantiomer: BRD0705
To understand the lack of mechanism for this compound, it is essential to first comprehend the mechanism of its active counterpart, BRD0705. BRD0705 is a paralog-selective inhibitor of GSK3α.[2] It achieves its selectivity by targeting a key amino acid difference in the ATP-binding pocket of the two GSK3 paralogs: an aspartate in GSK3α versus a glutamate (B1630785) in GSK3β.[3][4] By forming a specific interaction with the aspartate residue, BRD0705 potently inhibits the kinase activity of GSK3α.[3]
GSK3α is a key component of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK3α phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3α by BRD0705 prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin. Stabilized β-catenin can then translocate to the nucleus and activate the transcription of target genes.[3]
Experimental Evidence for the Lack of this compound Activity
The primary evidence for the inactivity of this compound comes from a seminal study by Wagner et al. (2018) in Science Translational Medicine.[3] This study demonstrated that, unlike its active enantiomer, this compound does not elicit the biochemical changes associated with GSK3 inhibition.
Enzyme Phosphorylation Assays
Western blot analyses were conducted to assess the phosphorylation status of GSK3α, GSK3β, and their downstream substrate, glycogen synthase. The results showed that while the active inhibitor BRD0705 decreased the phosphorylation of GSK3α at Tyr279 and of glycogen synthase, this compound had no effect on the phosphorylation of these proteins.[3]
β-Catenin Stabilization Assays
The functional consequence of GSK3 inhibition is the stabilization of β-catenin. In cellular assays, treatment with the dual GSK3α/β inhibitor BRD0320 led to a significant increase in total β-catenin levels. In contrast, and as expected from a compound lacking on-target activity, this compound did not induce any stabilization of β-catenin protein.[3]
Quantitative Data
The following table summarizes the inhibitory activity of the active enantiomer, BRD0705, against the GSK3 paralogs. No significant inhibitory activity has been reported for this compound.
| Compound | Target | IC50 (nM) |
| BRD0705 | GSK3α | 66 |
| BRD0705 | GSK3β | 515 |
Data sourced from Wagner et al., 2018.[3]
Experimental Protocols
Western Blot for Enzyme Phosphorylation
-
Cell Culture and Treatment: Human acute myeloid leukemia (AML) cell lines (e.g., U937) are cultured in appropriate media. Cells are then treated with this compound, BRD0705 (as a positive control), a dual GSK3 inhibitor (e.g., BRD0320), and a vehicle control (e.g., DMSO) at various concentrations and for different time points.
-
Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated GSK3α (Tyr279), total GSK3α, phosphorylated GSK3β (Tyr216), total GSK3β, phosphorylated glycogen synthase, and total glycogen synthase. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
β-Catenin Stabilization Assay
-
Cell Culture and Treatment: Cells (e.g., AML cell lines) are treated with this compound, a positive control inhibitor, and a vehicle control for a specified period.
-
Cell Lysis and Protein Quantification: Similar to the phosphorylation assay, cells are lysed, and the total protein concentration is determined.
-
Western Blot Analysis: Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for total β-catenin and a loading control antibody.
-
Detection and Analysis: The bands are detected as described above. The intensity of the β-catenin band is quantified and normalized to the loading control to determine any changes in protein levels.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the effect of GSK3α inhibition.
Caption: Experimental workflow to confirm the inactivity of this compound.
Conclusion
This compound is a well-characterized inactive enantiomer of the GSK3α inhibitor BRD0705. Its lack of a discernible mechanism of action on the GSK3 signaling pathway has been experimentally validated. The primary role of this compound in research and drug development is to serve as a stringent negative control, enabling researchers to confidently attribute the biological effects of BRD0705 to its specific inhibition of GSK3α. This technical guide underscores the importance of using appropriate negative controls in chemical biology to ensure the rigorous validation of novel therapeutic targets and agents.
References
The Critical Role of Stereochemistry in GSK3 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its dysregulation is associated with a range of pathologies such as Alzheimer's disease, bipolar disorder, and cancer, making it a prime target for therapeutic intervention. The development of GSK3 inhibitors has been a significant focus of drug discovery efforts. Within this landscape, the stereochemistry of inhibitors, particularly the role of enantiomers, has emerged as a critical determinant of potency and selectivity. This technical guide provides an in-depth analysis of the role of enantiomers in GSK3 inhibition studies, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows.
Introduction to GSK3 and the Significance of Chirality in Drug Design
GSK3 exists in two highly homologous isoforms, GSK3α and GSK3β, which share 98% identity in their catalytic domains.[1] GSK3 is unusual in that it is typically active under basal conditions and is regulated through inhibitory phosphorylation.[2] Its activity is modulated by numerous signaling pathways, including the insulin (B600854) and Wnt/β-catenin pathways.[3][4][5]
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profound differences in their biological activity, including pharmacokinetics, pharmacodynamics, and toxicity. One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to off-target effects or toxicity. Therefore, understanding the stereochemical requirements for GSK3 inhibition is paramount for the design of potent and selective therapeutic agents.
Enantioselectivity in GSK3 Inhibition: A Case Study
The profound impact of stereochemistry on inhibitory activity is exemplified by a class of pyrimidine-based GSK3β inhibitors. In one notable case, the R- and S-diastereomers of a potent inhibitor demonstrated a significant difference in their ability to inhibit GSK3β.
| Enantiomer/Diastereomer | Target | IC50 Value |
| R-diastereomer | GSK3β | 40 pM[4] |
| S-diastereomer | GSK3β | 0.22 nM (220 pM)[4] |
| Table 1: Comparison of IC50 values for the R- and S-diastereomers of a pyrimidine-based GSK3β inhibitor. The R-diastereomer exhibits significantly higher potency. |
As illustrated in Table 1, the R-diastereomer is approximately 5.5-fold more potent than its S-counterpart, highlighting the stringent stereochemical demands of the GSK3β active site. The S-isomers of similar compounds have been identified as the eutomers in other studies, emphasizing that the preferred stereochemistry can vary depending on the specific chemical scaffold.[1] This underscores the necessity of synthesizing and evaluating individual enantiomers to identify the more active and potentially safer drug candidate.
Experimental Protocols for Assessing GSK3 Inhibition
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. Two commonly employed methods for quantifying GSK3 activity and inhibition are the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and the ADP-Glo™ Kinase Assay.
TR-FRET Kinase Assay
The TR-FRET assay is a homogeneous (no-wash) immunoassay that measures the phosphorylation of a substrate by GSK3.
Principle: This assay utilizes a pair of antibodies, one labeled with a Europium (Eu) chelate donor fluorophore and the other with a far-red acceptor fluorophore. These antibodies bind to distinct epitopes on the GSK3 substrate. When the substrate is phosphorylated by GSK3, the antibodies are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor fluorophore. The resulting emission from the acceptor fluorophore is proportional to the level of substrate phosphorylation and, therefore, GSK3 activity.
Detailed Methodology:
-
Cell Lysis (for cellular assays):
-
Culture cells to the desired confluence and treat with the test compound (enantiomers) at various concentrations for a specified time.
-
Remove the culture medium and lyse the cells with a suitable lysis buffer supplemented with phosphatase inhibitors (e.g., 1 mM sodium fluoride (B91410) and 2 mM sodium orthovanadate) to preserve the phosphorylation state of proteins.[3]
-
Incubate the cell lysate on an orbital shaker for 30 minutes at room temperature.[3]
-
-
Kinase Reaction (for biochemical assays):
-
In a 384-well assay plate, add the test compound (inhibitor).
-
Add the GSK3 enzyme and the specific substrate (e.g., a peptide derived from glycogen synthase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Add a mixture of the Eu-labeled and far-red-labeled detection antibodies to the cell lysate or kinase reaction.
-
Incubate the plate at room temperature for 2 hours to allow for antibody binding.[3]
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 or 340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).[3]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.
Principle: This assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP produced and thus the kinase activity.
Detailed Methodology:
-
Kinase Reaction:
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition and Analysis:
Visualizing GSK3 Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Overview of key GSK3 signaling pathways.
Caption: Experimental workflow for a TR-FRET based GSK3 inhibition assay.
Caption: Logical relationship of enantiomers and their differential GSK3 inhibitory activity.
Conclusion
The stereochemical configuration of GSK3 inhibitors is a critical factor that profoundly influences their biological activity. The significant difference in potency observed between enantiomers highlights the importance of chiral synthesis and separation in the drug discovery process. By employing robust in vitro assays such as TR-FRET and ADP-Glo™, researchers can accurately quantify the inhibitory potential of individual enantiomers and select the most promising candidates for further development. The continued exploration of the stereochemical aspects of GSK3-inhibitor interactions will be instrumental in the design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles for the treatment of a wide range of debilitating diseases.
References
- 1. carnabio.com [carnabio.com]
- 2. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioauxilium.com [bioauxilium.com]
- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
BRD5648: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the safety and handling information for BRD5648, a chemical probe used in biomedical research. As the inactive (R)-enantiomer of the selective Glycogen (B147801) Synthase Kinase 3α (GSK3α) inhibitor BRD0705, this compound serves as a crucial negative control in experiments aimed at elucidating the biological roles of GSK3α.[1][2] This document synthesizes available data on the chemical properties, storage, handling, and potential hazards associated with this compound and its active counterpart, BRD0705. It is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this compound safely and effectively in a laboratory setting. This guide includes detailed experimental protocols, structured data tables for easy reference, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is the (R)-enantiomer of BRD0705 and is considered inactive against its target, GSK3α.[1][2] In contrast, BRD0705 is a potent and selective inhibitor of GSK3α, with an IC50 of 66 nM, demonstrating approximately 8-fold selectivity over GSK3β.[1][2] Due to its inactivity, this compound is an ideal negative control for studies involving BRD0705, allowing researchers to distinguish the on-target effects of GSK3α inhibition from any off-target or compound-specific effects. Both compounds are utilized in research areas such as acute myeloid leukemia (AML) and stem cell biology.[3][4] Given their use in sensitive biological systems, a thorough understanding of their safety and handling is paramount.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its active enantiomer BRD0705 is presented below.
| Property | This compound ((R)-BRD0705) | BRD0705 ((S)-BRD0705) |
| Synonyms | (R)-BRD0705 | (S)-BRD0705 |
| Molecular Formula | C₂₀H₂₃N₃O | C₂₀H₂₃N₃O |
| Molecular Weight | 321.42 g/mol [2] | 321.42 g/mol |
| Appearance | Solid | Solid |
| Purity | ≥98% (or as specified by supplier) | ≥98% (or as specified by supplier) |
| Solubility | DMSO: 300 mg/mL (933.36 mM)[2] | DMSO: Soluble, Methanol: Soluble |
| InChI Key | NCKLQXXBRWCYMA-FQEVSTJZSA-N | NCKLQXXBRWCYMA-UHFFFAOYSA-N |
| CAS Number | Not available | 2056261-41-5 |
Safety and Handling
Hazard Identification
Based on the information for BRD0705, the toxicological properties of these compounds have not been fully investigated. Therefore, they should be handled with care, assuming they are potentially hazardous.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye/Face Protection | Wear chemical safety goggles. |
| Skin Protection | Wear protective gloves and clothing to prevent skin contact. |
| Respiratory Protection | Use a NIOSH-approved respirator or equivalent when handling large quantities or in poorly ventilated areas. |
Storage and Stability
| Condition | Recommendation |
| Powder | Store at -20°C for up to 3 years.[2][5] |
| In Solvent | Store at -80°C for up to 1 year.[2][5] |
| Shipping | Shipped with blue ice or at ambient temperature.[2][5] |
Experimental Protocols
This compound is primarily used as a negative control alongside its active enantiomer, BRD0705. Below are representative protocols for common experimental applications.
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution for use in cell culture and in vivo experiments.
Materials:
-
This compound or BRD0705 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Bring the vial of this compound or BRD0705 powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of compound (MW = 321.42 g/mol ), add 311.1 µL of DMSO.
-
Vortex or sonicate the solution to ensure complete dissolution.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
In Vitro Cell-Based Assay: Inhibition of GSK3α Phosphorylation
Objective: To assess the effect of BRD0705 on GSK3α activity in a cellular context, using this compound as a negative control.
Materials:
-
U937 (or other suitable AML cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BRD0705 and this compound stock solutions (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-p-GSK3α/β (Tyr279/216), anti-total-GSK3α/β, and a loading control (e.g., anti-vinculin)
-
Western blotting reagents and equipment
Procedure:
-
Seed U937 cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
The following day, treat the cells with varying concentrations of BRD0705 (e.g., 10-40 µM) and a corresponding high concentration of this compound as a negative control.[5][6] Include a DMSO vehicle control.
-
Incubate the cells for a specified time course (e.g., 2-24 hours).[5][6]
-
Following treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants (e.g., using a BCA assay).
-
Perform SDS-PAGE and Western blotting using the specified antibodies to detect changes in GSK3α phosphorylation.
In Vivo Animal Study: AML Mouse Model
Objective: To evaluate the efficacy of BRD0705 in an AML mouse model, using this compound as a negative control.
Materials:
-
NSG mice engrafted with a suitable AML cell line (e.g., MLL-AF9)
-
BRD0705 and this compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]
-
Oral gavage needles
Procedure:
-
Prepare the dosing solutions of BRD0705, this compound, and vehicle. A typical dose for BRD0705 is 30 mg/kg.[5][6]
-
Administer the compounds to the mice via oral gavage twice daily.[5][6]
-
Monitor the mice for signs of toxicity and tumor burden (e.g., by bioluminescence imaging if the AML cells are luciferase-tagged).
-
At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., flow cytometry of bone marrow to assess AML cell populations).
Signaling Pathways and Workflows
GSK3 Signaling Pathway
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that is a key regulator in numerous signaling pathways, including those involved in metabolism, cell proliferation, and apoptosis.[7][8] GSK3 is typically active in resting cells and is inhibited upon stimulation of various signaling cascades, such as the PI3K/Akt and Wnt pathways.[8] BRD0705 selectively inhibits the GSK3α isoform.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for assessing the in vitro effects of this compound and BRD0705 on a cancer cell line.
Conclusion
This compound is an essential tool for researchers studying the function of GSK3α. As the inactive enantiomer of the potent and selective GSK3α inhibitor BRD0705, it enables rigorous assessment of on-target biological effects. While specific safety data for this compound is limited, information derived from its active counterpart, BRD0705, provides a solid foundation for safe laboratory practices. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment, is crucial when handling this and related research compounds. The experimental protocols and workflows provided in this guide offer a starting point for the effective use of this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GSK-3 | TargetMol [targetmol.com]
- 3. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK3 Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comprehensive Review of BRD5648 in Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5648 has emerged as a critical tool in the study of Glycogen (B147801) Synthase Kinase 3 (GSK3) signaling, particularly in the context of cancer research. As the inactive (R)-enantiomer of the potent and paralog-selective GSK3α inhibitor BRD0705, this compound serves as an essential negative control in a variety of experimental settings.[1] Its use allows researchers to distinguish the specific on-target effects of GSK3α inhibition from any off-target or non-specific effects of the chemical scaffold. This technical guide provides a comprehensive review of the studies utilizing this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Core Compound Information and Selectivity
BRD0705 is a potent, orally active inhibitor of GSK3α with a reported IC50 of 66 nM and a Kd of 4.8 μM.[2] It exhibits an 8-fold selectivity for GSK3α over its paralog GSK3β (IC50 of 515 nM).[2] In contrast, this compound is the inactive enantiomer and demonstrates significantly reduced activity against GSK3 kinases, making it an ideal negative control.[1] The selectivity of BRD0705 is attributed to its ability to exploit an aspartate-to-glutamate "switch" in the hinge-binding domain of the GSK3 paralogs.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies involving BRD0705 and its inactive control, this compound. These data highlight the differential effects of the active inhibitor versus the negative control in various assays.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| BRD0705 | GSK3α | 66 |
| BRD0705 | GSK3β | 515 |
| This compound | GSK3α/β | Inactive |
Table 2: Effects on Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Assay | Compound | Concentration | Effect |
| U937 | Western Blot (p-GSK3α Tyr279) | BRD0705 | 10-40 µM | Time and concentration-dependent decrease |
| U937 | Western Blot (p-GSK3β Tyr216) | BRD0705 | 10-40 µM | No effect |
| U937 | Western Blot (β-catenin stabilization) | BRD0705 | Up to 20 µM | No stabilization |
| U937 | Western Blot (p-GSK3α/β, β-catenin) | This compound | Not specified | No change in phosphorylation or β-catenin stabilization[1][3] |
| MOLM13, TF-1, U937, MV4-11, HL-60, NB4 | Colony Formation | BRD0705 | Concentration-dependent | Impaired colony formation |
| MOLM13, TF-1, U937, MV4-11, HL-60, NB4 | Colony Formation | This compound | Not specified | No effect |
Table 3: In Vivo Efficacy in AML Mouse Models
| Animal Model | Treatment | Dosage | Outcome |
| MLL-AF9 AML NSG mice | BRD0705 | 30 mg/kg (oral gavage, twice daily) | Impaired leukemia initiation and prolonged survival[2][4][5] |
| MLL-AF9 AML NSG mice | This compound (as control) | Not specified | No effect on survival |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature involving this compound and its active counterpart, BRD0705.
Western Blotting for GSK3 Phosphorylation and β-catenin Stabilization
Objective: To assess the selective inhibition of GSK3α and its impact on the Wnt/β-catenin pathway.
Cell Lines: U937, HL-60, TF-1, or other AML cell lines.
Protocol:
-
Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells/mL and allow them to adhere or stabilize for 24 hours. Treat cells with varying concentrations of BRD0705 (e.g., 10, 20, 40 µM) or this compound (at a corresponding high concentration, e.g., 40 µM) for specified time points (e.g., 2, 4, 8, 24 hours).[2][5]
-
Lysate Preparation: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-GSK3α/β (Ser21/9)
-
Total GSK3α/β
-
Phospho-GSK3α (Tyr279)
-
Phospho-GSK3β (Tyr216)
-
β-catenin
-
Vinculin or β-actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
AML Cell Differentiation Assay
Objective: To evaluate the induction of myeloid differentiation in AML cells following treatment.
Cell Lines: HL-60, U937, or primary AML patient samples.
Protocol:
-
Cell Treatment: Treat AML cells with BRD0705 or this compound at various concentrations for 4-6 days.
-
Morphological Assessment: Prepare cytospins of the treated cells and perform May-Grünwald-Giemsa staining to observe morphological changes indicative of differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, nuclear lobulation).
-
Flow Cytometry for Surface Markers:
-
Harvest and wash the cells.
-
Stain with fluorescently conjugated antibodies against myeloid differentiation markers such as CD11b, CD14, and CD15.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing these markers.
-
In Vivo AML Xenograft Model
Objective: To assess the in vivo efficacy of selective GSK3α inhibition on AML progression.
Animal Model: 8-week-old male NOD/SCID gamma (NSG) mice.
Protocol:
-
Cell Injection: Inject NSG mice intravenously with MLL-AF9 transduced murine hematopoietic progenitors or a human AML cell line (e.g., 1 x 10^6 MOLM13 cells).
-
Treatment: Once leukemia is established (confirmable via peripheral blood sampling), randomize mice into treatment groups. Administer BRD0705 (30 mg/kg) or vehicle control (and ideally a this compound control group at the same dosage) via oral gavage twice daily.[2][4][5]
-
Monitoring: Monitor mice for signs of disease progression and record survival data.
-
Analysis: At the endpoint, harvest bone marrow and spleen to assess leukemic burden by flow cytometry for human CD45+ or other relevant markers.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: GSK3α in the Wnt/β-catenin signaling pathway and the effect of BRD0705.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for in vivo AML patient-derived xenograft studies.
Conclusion
This compound is an indispensable tool for validating the on-target effects of the selective GSK3α inhibitor BRD0705. The studies reviewed herein consistently demonstrate that while BRD0705 induces differentiation and impairs the proliferation of AML cells both in vitro and in vivo, this compound exhibits no such activity. This clear distinction underscores the therapeutic potential of selective GSK3α inhibition and validates the findings as being directly attributable to the modulation of this specific kinase. The detailed protocols and data presented in this guide are intended to facilitate the design and execution of future studies aimed at further elucidating the role of GSK3α in health and disease.
References
- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-3 Inhibition Sensitizes Acute Myeloid Leukemia Cells to 1,25D-Mediated Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSK3α: An Important Paralog in Neurodegenerative Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BRD5648
These application notes provide detailed protocols for the dissolution and storage of BRD5648, a small molecule used in scientific research. Adherence to these guidelines will ensure the integrity and stability of the compound for experimental use.
Product Information
| Compound Name | Catalog Number | Molecular Weight | Chemical Formula |
| This compound | T10608 | 321.39 g/mol | C₁₈H₁₉N₃O₃ |
Solubility Data
This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). For aqueous solutions, it is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate aqueous buffer.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 300 mg/mL | 933.36 mM | Sonication is recommended to facilitate dissolution.[1] |
Dissolution Protocol
This protocol describes the preparation of a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene (B1209903) or glass vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Aseptically add the desired volume of DMSO to the vial containing the this compound powder to achieve the target concentration.
-
Securely cap the vial and vortex thoroughly for 1-2 minutes to mix the contents.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator until the solution is clear.[1]
-
Visually inspect the solution to ensure that all of the powder has dissolved completely before use.
Storage Protocols
Proper storage of this compound, both in its solid form and as a stock solution, is critical for maintaining its chemical integrity and biological activity.
Solid Form Storage
| Storage Condition | Duration | Notes |
| -20°C | 3 years | Store in a tightly sealed vial in a dry, dark place. |
Stock Solution Storage
It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
| Storage Condition | Duration | Notes |
| -80°C | 1 year | Recommended for long-term storage.[1] |
| 4°C | > 1 week | Suitable for short-term storage for frequent use.[1] |
Experimental Workflow
The following diagram illustrates the recommended workflow for dissolving and storing this compound.
Caption: Workflow for dissolving and storing this compound.
References
Application Notes and Protocols for the Use of BET Bromodomain Inhibitors in Acute Myeloid Leukemia (AML) Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BET (Bromodomain and Extra-Terminal domain) inhibitors, exemplified by compounds like JQ1, in the context of Acute Myeloid Leukemia (AML) cell line research. The protocols outlined below are foundational for investigating the efficacy and mechanism of action of this class of epigenetic modulators.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation, particularly through the action of BET proteins, has been identified as a critical driver of AML pathogenesis. BET proteins, including BRD4, are "readers" of histone acetylation marks and play a pivotal role in regulating the transcription of key oncogenes such as MYC and anti-apoptotic factors like BCL2.[1] Inhibition of BET proteins with small molecules has emerged as a promising therapeutic strategy in AML.[1][2]
Mechanism of Action
BET inhibitors function by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin. This prevents the recruitment of the transcriptional machinery necessary for the expression of target genes. In AML, this leads to the downregulation of critical oncogenes and pro-survival proteins, ultimately inducing cell cycle arrest and apoptosis in leukemic cells.[1]
Data Presentation
The following tables summarize the anti-proliferative effects of the representative BET inhibitor JQ1 on various AML cell lines.
Table 1: IC50 Values of JQ1 in AML Cell Lines
| Cell Line | IC50 (µM) | Reference |
| Various Primary AML Samples | 0.05 - 0.5 | [2] |
Note: Specific IC50 values for a broader range of cell lines treated with a compound labeled "BRD5648" were not available in the public domain. The data presented is for the well-characterized BET inhibitor JQ1.
Signaling Pathway
The diagram below illustrates the signaling pathway affected by BET inhibitors in AML cells.
Caption: BET inhibitor mechanism of action in AML.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a BET inhibitor on the proliferation of AML cells.
Materials:
-
AML cell lines (e.g., HL-60, MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
BET inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.[3]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the BET inhibitor in complete culture medium.
-
Treat the cells with increasing concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the compound-treated wells.[3]
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[4]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol determines if the BET inhibitor induces apoptosis in AML cells.
Materials:
-
AML cell lines
-
BET inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates and treat with the BET inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours. Include a vehicle control.
-
Harvest the cells and wash twice with cold PBS.[3]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[3] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blotting
This protocol is used to analyze changes in protein expression levels of BET inhibitor targets and downstream effectors.
Materials:
-
AML cell lines
-
BET inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-BCL2, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat AML cells with the BET inhibitor at desired concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[3]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[3]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3][5]
-
Incubate the membrane with primary antibodies overnight at 4°C.[3][5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3][5]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[3]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a BET inhibitor in AML cell lines.
Caption: A standard workflow for in vitro testing of BET inhibitors.
Logical Relationships
The diagram below summarizes the logical relationship between BET protein function, its inhibition, and the resulting cellular outcomes in AML.
Caption: Logical flow from BET inhibition to AML cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Small-molecule inhibition of BRD4 as a new potent approach to eliminate leukemic stem- and progenitor cells in acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. frontiersin.org [frontiersin.org]
- 5. antibodiesinc.com [antibodiesinc.com]
Application Notes and Protocols for BRD5648 in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BRD5648 is the (R)-enantiomer and serves as the inactive negative control for its active counterpart, BRD0705, a potent and paralog-selective inhibitor of glycogen (B147801) synthase kinase 3α (GSK3α).[1] In the context of in vivo research, particularly in studies investigating the therapeutic potential of GSK3α inhibition in diseases such as acute myeloid leukemia (AML), the inclusion of this compound is critical.[1] It allows researchers to distinguish the specific pharmacological effects of GSK3α inhibition by the active compound from any non-specific, off-target, or vehicle-related effects. The use of such a control strengthens the validity and interpretation of experimental results. These application notes provide a comprehensive guide to designing and executing in vivo studies utilizing this compound as a negative control.
Core Principles for In Vivo Experimental Design:
The successful implementation of this compound in in vivo studies hinges on a well-structured experimental design. Key considerations include:
-
Proper Control Groups: A typical study should include at least four arms: a vehicle control group, a group treated with the active compound (e.g., BRD0705), a group treated with this compound, and potentially a positive control group if a standard-of-care treatment exists.
-
Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups. Whenever feasible, studies should be conducted in a blinded manner, where the individuals administering treatments and assessing outcomes are unaware of the group assignments.
-
Dose and Formulation: this compound should be administered at the same dose, in the same formulation, and via the same route as the active compound to ensure a direct comparison.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: While this compound is designed to be inactive, conducting limited PK studies can confirm its systemic exposure, ensuring that any lack of efficacy is not due to poor bioavailability. PD markers relevant to the active compound's mechanism (e.g., phosphorylation status of GSK3α substrates) should be assessed to confirm the inactivity of this compound at the molecular level.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Illustrative Signaling Pathway
The following diagram depicts a simplified signaling pathway that could be modulated by a GSK3α inhibitor. In this hypothetical pathway, the active compound would inhibit GSK3α, leading to downstream effects, while this compound would not be expected to interfere with this signaling cascade.
Caption: Hypothetical GSK3α signaling pathway.
Experimental Workflow for an In Vivo Xenograft Study
The diagram below outlines a typical workflow for an in vivo study using a tumor xenograft model, from animal acclimatization to endpoint analysis.
Caption: Experimental workflow for a xenograft study.
Detailed Experimental Protocol: AML Xenograft Model
This protocol provides a detailed methodology for an in vivo study evaluating the efficacy of a GSK3α inhibitor (e.g., BRD0705) using this compound as a negative control in a subcutaneous AML xenograft mouse model.
1. Cell Culture and Preparation:
- Culture a human AML cell line (e.g., MOLM-13) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
- Harvest cells during the logarithmic growth phase.
- Wash the cells twice with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 10⁷ cells/mL.
2. Animal Handling and Tumor Implantation:
- Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
- Allow the mice to acclimatize for at least one week before the start of the experiment.
- Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (W² x L) / 2.
- When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
4. Compound Preparation and Administration:
- Prepare the vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).
- Prepare the treatment solutions by dissolving BRD0705 and this compound in the vehicle to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse).
- Administer the compounds or vehicle via oral gavage once daily.
5. Treatment Groups:
- Group 1: Vehicle control
- Group 2: BRD0705 (e.g., 100 mg/kg)
- Group 3: this compound (100 mg/kg)
- Group 4 (Optional): Positive control (e.g., a standard AML therapeutic)
6. Monitoring During the Study:
- Measure tumor volume and body weight 2-3 times per week.
- Observe the animals daily for any signs of toxicity or distress.
- The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days).
7. Endpoint Analysis:
- At the end of the study, euthanize the mice according to approved protocols.
- Excise the tumors, weigh them, and collect a portion for downstream analysis (e.g., histology, western blotting for PD markers).
- Collect blood samples for PK analysis if required.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from an in vivo study using this compound.
Table 1: Tumor Volume Measurements
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) |
| Vehicle | 125 ± 15 | 450 ± 50 | 980 ± 110 | 1850 ± 200 |
| BRD0705 (100 mg/kg) | 128 ± 18 | 250 ± 30 | 400 ± 45 | 650 ± 70 |
| This compound (100 mg/kg) | 123 ± 16 | 440 ± 55 | 960 ± 120 | 1800 ± 210 |
| Positive Control | 126 ± 17 | 200 ± 25 | 300 ± 35 | 450 ± 50 |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Body Weight and Tumor Weight at Endpoint
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (%) | Final Tumor Weight (g) |
| Vehicle | 20.5 ± 0.5 | 21.0 ± 0.6 | +2.4% | 1.9 ± 0.2 |
| BRD0705 (100 mg/kg) | 20.3 ± 0.4 | 20.1 ± 0.5 | -1.0% | 0.7 ± 0.1 |
| This compound (100 mg/kg) | 20.6 ± 0.5 | 20.9 ± 0.6 | +1.5% | 1.8 ± 0.2 |
| Positive Control | 20.4 ± 0.4 | 19.5 ± 0.7 | -4.4% | 0.5 ± 0.1 |
Data are presented as mean ± SEM.
The inclusion of this compound as a negative control is indispensable for the rigorous in vivo evaluation of GSK3α inhibitors like BRD0705. By following the principles of good experimental design and utilizing detailed protocols as outlined in these application notes, researchers can generate high-quality, interpretable data that will significantly contribute to the understanding of the therapeutic potential of targeting the GSK3α pathway. The provided templates for data presentation and workflow visualization are intended to facilitate the planning and execution of these critical preclinical studies.
References
Application of BRD5648 as a Negative Control in Kinase Activity Assays
For researchers, scientists, and drug development professionals.
Application Notes
BRD5648 serves as an essential negative control for its active enantiomer, BRD0705, a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). In the context of kinase activity assays and drug discovery, the inclusion of an inactive control like this compound is critical for validating that the observed biological effects of the active compound are due to specific inhibition of the target kinase and not a result of off-target effects or non-specific compound activity.
BRD0705 is a paralog selective inhibitor with a higher affinity for GSK3α over GSK3β.[1][2][3] As the inactive (R)-enantiomer, this compound is not expected to significantly inhibit GSK3α or GSK3β activity. Therefore, it is an ideal tool to differentiate between specific, on-target kinase inhibition and other confounding factors in experimental systems. When used in parallel with BRD0705, this compound helps to establish a baseline and confirm the specificity of the active compound. Any significant biological activity observed with BRD0705 but absent with this compound can be more confidently attributed to the inhibition of GSK3α.
Key applications of this compound include:
-
Establishing Assay Specificity: Confirming that the assay signal is responsive to a specific inhibitor and not artifacts.
-
Validating On-Target Effects: Demonstrating that the cellular or biochemical effects of BRD0705 are a direct consequence of GSK3α inhibition.
-
Control for Off-Target and Non-Specific Effects: Differentiating between the intended pharmacological effects and any unforeseen interactions of the chemical scaffold.
Quantitative Data Summary
The following table summarizes the inhibitory activity of the active compound BRD0705 against GSK3 isoforms. This compound, as the inactive control, is expected to have a significantly higher IC50 value, demonstrating a lack of potent inhibitory activity.
| Compound | Target Kinase | IC50 (nM) | Selectivity (over GSK3β) |
| BRD0705 | GSK3α | 66[1][3] | 8-fold[1][3] |
| GSK3β | 515[1][3] | ||
| This compound | GSK3α | >10,000 (Expected) | - |
| GSK3β | >10,000 (Expected) | - |
Signaling Pathway
GSK3α is a key regulatory kinase involved in multiple signaling pathways, including the Wnt and PI3K/Akt pathways. In the absence of Wnt signaling, GSK3α is active and phosphorylates β-catenin, targeting it for degradation. Wnt signaling inhibits GSK3α, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription. In the PI3K/Akt pathway, growth factor signaling activates Akt, which in turn phosphorylates and inactivates GSK3α.
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay using ADP-Glo™
This protocol describes a luminescent-based assay to measure the activity of GSK3α and the inhibitory potential of compounds by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human GSK3α enzyme
-
GSK3α substrate (e.g., a specific peptide substrate)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
BRD0705 (active inhibitor)
-
This compound (negative control)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of BRD0705 and this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution series of each compound in DMSO. For an IC50 determination, a 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).
-
Prepare a final 2X working solution of each compound dilution in Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
-
Kinase Reaction Setup:
-
Add 5 µL of the 2X compound working solution (BRD0705, this compound, or DMSO vehicle) to the wells of a white assay plate.
-
Prepare a 2X enzyme/substrate mixture in Kinase Reaction Buffer containing the appropriate concentrations of GSK3α and its substrate.
-
Initiate the kinase reaction by adding 5 µL of the 2X enzyme/substrate mixture to each well. The final reaction volume is 10 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin (B1168401) to generate a luminescent signal.[4][5][6]
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. For this compound, a significant inhibition or a clear IC50 value is not expected.
-
References
Application Notes and Protocols: Western Blot Analysis Using BRD5648 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Western blotting is a cornerstone technique in molecular biology for the detection and semi-quantitative analysis of specific proteins within a complex mixture.[1] This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing with specific antibodies to identify the protein of interest.[1] The intensity of the resulting signal can be used to determine the relative abundance of the protein.
This document provides a detailed protocol for performing a Western blot experiment using BRD5648 as a negative control. This compound is the inactive enantiomer of BRD0705, a potent and paralog-selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α).[2] As the inactive control, this compound is not expected to induce changes in enzyme phosphorylation or affect downstream signaling pathways, such as the stabilization of total β-catenin protein.[2] Therefore, it serves as an ideal negative control to demonstrate the specificity of the effects observed with the active GSK3α inhibitor, BRD0705.
Signaling Pathway of GSK3α Inhibition
GSK3α is a serine/threonine kinase that plays a crucial role in various cellular processes. A key substrate of GSK3α is β-catenin. In the absence of Wnt signaling, GSK3α phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3α by an active compound like BRD0705 prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it can activate target gene transcription. This compound, being the inactive enantiomer, should not inhibit GSK3α and therefore should not lead to an increase in β-catenin levels.
Caption: GSK3α signaling pathway with active inhibitor vs. inactive control.
Experimental Protocol
This protocol outlines the key steps for performing a Western blot to assess the effect of this compound and its active counterpart, BRD0705, on a target protein such as β-catenin.
Experimental Workflow
Caption: General workflow for a Western blot experiment.
Sample Preparation
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the vehicle control, this compound (e.g., 1 µM), and BRD0705 (e.g., 1 µM) for the desired time period.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) to the cells.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]
-
Incubate on ice for 30 minutes with agitation.[3]
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a suitable protein assay (e.g., BCA or Bradford assay).[4] This is crucial for ensuring equal loading of protein in each lane.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation for Loading:
-
Gel Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel. The gel percentage should be chosen based on the molecular weight of the target protein.[5]
-
Run the gel in 1x running buffer according to the manufacturer's instructions (e.g., 1-2 hours at 100 V).
-
Protein Transfer
-
Membrane Preparation: Cut a PVDF or nitrocellulose membrane to the size of the gel.[5] Activate the PVDF membrane by soaking it in methanol (B129727) for about 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[4]
-
Transfer:
Blocking
-
After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).[3]
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[1][3] This step is critical to prevent non-specific binding of antibodies.
Antibody Incubation
-
Primary Antibody:
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[4][5]
-
Secondary Antibody:
-
Final Washes: Wash the membrane three to five times with TBST for 10 minutes each.[3][5]
Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[5]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[4][5]
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[3]
Data Presentation and Analysis
Quantitative analysis of Western blots, also known as densitometry, is essential for comparing protein expression levels across different samples.[6]
Data Normalization
To ensure accurate comparison, the band intensity of the target protein should be normalized to a loading control.[6][7] Loading controls are typically housekeeping proteins (e.g., GAPDH, β-actin, or tubulin) that are expressed at a stable level across different experimental conditions.[6][7]
Quantitative Data Summary
The data obtained from densitometry analysis can be summarized in a table for easy comparison.
| Treatment Group | Target Protein Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized Target Protein Expression | Fold Change vs. Vehicle |
| Vehicle Control | 15000 | 45000 | 0.33 | 1.00 |
| This compound (1 µM) | 14800 | 44500 | 0.33 | 1.00 |
| BRD0705 (1 µM) | 45000 | 45500 | 0.99 | 3.00 |
Note: The values in this table are for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Signal | Inactive antibody, insufficient protein load, improper transfer. | Check antibody activity, increase protein amount, verify transfer efficiency with Ponceau S stain.[3] |
| High Background | Insufficient blocking, antibody concentration too high. | Increase blocking time, optimize antibody dilution. |
| Multiple Bands | Non-specific antibody binding, protein degradation. | Use a more specific antibody, add protease inhibitors to lysis buffer. |
| Uneven Bands | Uneven transfer, air bubbles between gel and membrane. | Ensure complete contact between gel and membrane during transfer. |
By following this detailed protocol and utilizing this compound as a negative control, researchers can confidently assess the specific effects of GSK3α inhibition on their protein of interest.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-rad.com [bio-rad.com]
- 4. ptglab.com [ptglab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Performing a Dose-Response Curve with BRD5648
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for performing a dose-response curve analysis of BRD5648 and its active enantiomer, BRD0705. BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α) with a reported IC50 of 66 nM.[1] this compound serves as the inactive enantiomer and is an essential negative control to ensure that the observed biological effects are specific to the inhibition of GSK3α by BRD0705 and not due to off-target or non-specific compound effects.
GSK3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis.[2][3][4] A key function of GSK3 is its involvement in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2][5] Inhibition of GSK3 prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus, where it activates target gene transcription.[2][5]
This protocol will focus on a cell-based assay to measure the accumulation of stabilized β-catenin as a downstream indicator of GSK3 inhibition. This method provides a robust and physiologically relevant readout for assessing the potency and selectivity of GSK3 inhibitors.
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the role of GSK3. Inhibition of GSK3 by compounds like BRD0705 leads to the stabilization and nuclear translocation of β-catenin.
References
Application Notes and Protocols for Validating BRD0705 Target Engagement Using BRD5648
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD0705 is a potent and selective small molecule inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α), a serine/threonine kinase implicated in a variety of cellular processes and disease states, including acute myeloid leukemia (AML) and Fragile X syndrome.[1][2][3] To ensure that the observed biological effects of BRD0705 are a direct result of its interaction with GSK3α, it is crucial to employ a proper negative control. BRD5648 is the inactive enantiomer of BRD0705 and serves as an ideal negative control for in-cell and in-vivo validation experiments.[4] This document provides detailed application notes and protocols for utilizing this compound to validate the on-target engagement of BRD0705.
These protocols describe three key experimental approaches: a Cellular Thermal Shift Assay (CETSA) to confirm direct target binding, Western blotting to assess the modulation of downstream signaling pathways, and a TCF/LEF reporter gene assay to measure the functional consequence of GSK3α inhibition on Wnt/β-catenin signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data for BRD0705 and this compound, providing a clear comparison of their biochemical and cellular activities.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity (fold) vs GSK3β |
| BRD0705 | GSK3α | 66 | 8 |
| BRD0705 | GSK3β | 515 | - |
| This compound | GSK3α/β | Inactive | - |
Data compiled from multiple sources.[4][5]
Table 2: Cellular Activity
| Compound | Assay | Cell Line | Effect |
| BRD0705 | p-GSK3α (Tyr279) | U937 | Time and concentration-dependent decrease |
| This compound | p-GSK3α (Tyr279) / β-catenin stabilization | U937 | No change |
| BRD0705 | TCF/LEF Reporter Assay | AML cell lines | No activation of β-catenin induced targets |
Data compiled from multiple sources.[2][4]
Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the role of GSK3α. Inhibition of GSK3α by BRD0705 is expected to prevent the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it can activate TCF/LEF-mediated transcription. However, in some cellular contexts, selective inhibition of GSK3α by BRD0705 has been shown to not affect β-catenin stabilization, highlighting the importance of paralog-specific functions.[4]
Caption: GSK3α in the Wnt/β-catenin signaling pathway.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[6][7][8][9]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line expressing GSK3α (e.g., U937, HEK293T)
-
Complete cell culture medium
-
BRD0705 and this compound (10 mM stock in DMSO)
-
Vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody: anti-GSK3α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermocycler
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate to reach 80-90% confluency on the day of the experiment.
-
Treat cells with various concentrations of BRD0705, this compound, or DMSO vehicle for 1-2 hours at 37°C. A typical concentration range for BRD0705 is 1-10 µM. Use the same concentrations for this compound.
-
-
Heat Shock:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control (room temperature).[3]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[4]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize all samples to the same protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSK3α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for GSK3α at each temperature point for all treatment conditions.
-
Plot the normalized band intensity against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature for BRD0705-treated cells compared to vehicle and this compound-treated cells indicates target engagement.
-
Western Blotting for Downstream Signaling
This protocol assesses the effect of BRD0705 on the phosphorylation of downstream targets of GSK3α, using this compound as a negative control.
Caption: Workflow for Western Blotting analysis.
Materials:
-
Same as for CETSA, with the addition of primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-GSK3α Tyr279, total GSK3α, β-catenin, and a loading control like β-actin).
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with BRD0705, this compound, or vehicle as described in the CETSA protocol. A time-course and dose-response experiment is recommended.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Perform SDS-PAGE, protein transfer, and membrane blocking as described in the CETSA protocol. For phosphorylated proteins, it is recommended to use 5% BSA in TBST for blocking.[10]
-
Incubate the membrane with the desired primary antibodies (e.g., anti-p-GSK3α, anti-total GSK3α, anti-β-catenin, anti-β-actin) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Normalize all to the loading control.
-
Compare the effects of BRD0705 to this compound and vehicle control. A specific effect of BRD0705 on the phosphorylation of a downstream target that is not observed with this compound validates on-target activity.
-
TCF/LEF Reporter Gene Assay
This assay measures the transcriptional activity of the Wnt/β-catenin signaling pathway. Inhibition of GSK3α by BRD0705 may lead to an increase in TCF/LEF-mediated transcription in certain cellular contexts.
Caption: Workflow for the TCF/LEF Reporter Gene Assay.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter vector (e.g., TOPflash)
-
A negative control reporter vector with mutated TCF/LEF binding sites (e.g., FOPflash)
-
A constitutively active Renilla luciferase vector for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
BRD0705, this compound, and vehicle (DMSO)
-
Positive control (e.g., Wnt3a conditioned media or a known GSK3 inhibitor like CHIR99021)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate one day before transfection.
-
Co-transfect cells with the TCF/LEF reporter vector (or FOPflash control) and the Renilla luciferase normalization vector using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of BRD0705, this compound, vehicle, or a positive control.
-
Incubate for an additional 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Compare the normalized luciferase activity in BRD0705-treated cells to that in this compound-treated and vehicle-treated cells. An increase in reporter activity with BRD0705 that is not observed with this compound would indicate on-target modulation of the Wnt/β-catenin pathway.
-
Conclusion
The combined use of BRD0705 and its inactive enantiomer this compound provides a robust system for validating the on-target engagement of GSK3α. The protocols outlined in this document, from direct binding confirmation with CETSA to the assessment of downstream signaling and functional outputs, offer a comprehensive approach for researchers to confidently attribute the biological effects of BRD0705 to its intended target. Careful execution of these experiments with the appropriate controls will yield high-quality, interpretable data critical for advancing research and drug development efforts targeting GSK3α.
References
- 1. TCF/LEF reporter assay. [bio-protocol.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
Troubleshooting & Optimization
Solubility issues with BRD5648 in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BRD5648, with a focus on addressing solubility challenges in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the inactive (R)-enantiomer of BRD0705. BRD0705 is a potent and paralog-selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α).[1][2] As the inactive enantiomer, this compound serves as a negative control in experiments involving BRD0705, helping to ensure that any observed biological effects are due to the specific inhibition of GSK3α and not off-target effects.[2] It has been noted that this compound does not lead to changes in enzyme phosphorylation or the stabilization of total β-catenin protein.[1][2]
Q2: What is the expected solubility of this compound in DMSO?
This compound is reported to have a high solubility in DMSO.[1] One supplier indicates a solubility of 300 mg/mL, which is equivalent to 933.36 mM.[1] Given this high intrinsic solubility, encountering issues may point to extrinsic factors related to the solvent, the specific lot of the compound, or the dissolution technique.
Q3: My this compound is not dissolving properly in DMSO. What are the common causes?
Several factors could contribute to apparent solubility issues with this compound in DMSO, despite its high reported solubility. These can include:
-
Suboptimal DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3] Water contamination in the DMSO can significantly reduce its solvating power for many organic compounds.
-
Incorrect Dissolution Technique: The compound may require more energy to dissolve than simple mixing provides.
-
Compound-Specific Issues: Although less likely for a highly soluble compound, there could be issues with a particular batch or lot of the compound.
-
Precipitation upon Dilution: The compound may dissolve in pure DMSO but precipitate when the stock solution is diluted into an aqueous medium for experiments.[3]
Q4: Can I use a solvent other than DMSO for this compound?
While DMSO is the recommended solvent with high solubility for this compound[1], other organic solvents can be considered if you continue to face issues. Alternatives that are sometimes used for compounds with poor DMSO solubility include Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[4] However, it is crucial to verify the compatibility of any alternative solvent with your specific experimental setup, as it may impact cell viability or other assay components.[4]
Troubleshooting Guide: Solubility Issues with this compound in DMSO
This guide provides a step-by-step approach to resolving common solubility problems encountered with this compound in DMSO.
Initial Troubleshooting Steps
If you are experiencing difficulty dissolving this compound in DMSO, please follow the workflow below.
Data Summary: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 321.42 g/mol | [1] |
| Chemical Formula | C₂₀H₂₃N₃O₂ | [1] |
| Reported Solubility in DMSO | 300 mg/mL (933.36 mM) | [1] |
| Appearance | Powder | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (in Solvent) | -80°C for 1 year | [1] |
Experimental Protocols
Protocol 1: Standard Method for Preparing a this compound Stock Solution in DMSO
This protocol outlines the standard procedure for dissolving this compound in DMSO to achieve a clear stock solution.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Water bath or heating block
Procedure:
-
Preparation: Allow the vial of this compound and the bottle of anhydrous DMSO to come to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.[3]
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[3] This uses ultrasonic waves to break up any clumps and facilitate dissolution.
-
Gentle Warming (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes.[3] Intermittently vortex the solution during this time. Increased kinetic energy can help overcome the solid's lattice energy.
-
Visual Inspection: Visually inspect the solution against a light source to confirm it is clear and free of any visible particles.
-
Storage: Store the stock solution as recommended, typically at -80°C, and aliquot to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol describes how to properly dilute a DMSO stock solution of this compound into an aqueous medium to prevent precipitation, a phenomenon often referred to as "salting out."
Procedure:
-
Prepare Intermediate Dilutions in DMSO: Instead of directly diluting your high-concentration DMSO stock into your aqueous buffer or media, perform one or more intermediate dilution steps in pure DMSO.[3][5]
-
Gradual Addition to Aqueous Medium: Add the final, most diluted DMSO sample to your aqueous medium dropwise while gently mixing.[6] This gradual change in solvent polarity helps to keep the compound in solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible to avoid solvent-induced toxicity to cells, typically not exceeding 0.1-0.5%.[5][7][8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
References
- 1. This compound | GSK-3 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
Unexpected cytotoxicity of BRD5648 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity in experiments involving BRD5648.
Troubleshooting Guide: Unexpected Cytotoxicity Observed with this compound
Researchers using this compound, the inactive enantiomer of the GSK3α inhibitor BRD0705, should not observe significant cytotoxicity, as it is designed to be a negative control.[1][2] If you are observing unexpected cell death or reduced viability, this guide provides a systematic approach to identify the potential cause.
Step 1: Verify Compound Integrity and Handling
The first step in troubleshooting is to ensure the compound itself is not the source of the issue.
-
Question: Could the this compound compound be degraded or contaminated?
-
Answer: Improper storage or handling can lead to compound degradation. It is recommended to store this compound powder at -20°C for up to three years and in solvent at -80°C for up to one year.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. To check for degradation, consider running a quality control analysis such as HPLC-MS.
-
-
Question: Was the compound dissolved properly?
-
Answer: this compound is soluble in DMSO.[2] Ensure the compound is fully dissolved before adding it to your cell culture medium. Precipitated compound can cause non-specific effects and appear as cytotoxicity. A recommended stock solution can be prepared in DMSO, and further dilutions should be made in culture medium.[1] For in vivo studies, specific formulations with PEG300 and Tween-80 are suggested.[1][2]
-
Step 2: Evaluate Cell Culture Conditions
Your cell culture environment is a critical factor in the reproducibility of your experiments.
-
Question: Are the cells healthy and in the appropriate growth phase?
-
Answer: Only use cells that are healthy, have a normal morphology, and are in the logarithmic growth phase. Over-confluent or stressed cells can be more susceptible to cytotoxic effects. Regularly check for signs of contamination, such as changes in medium color, turbidity, or the presence of microorganisms.
-
-
Question: Could the cell line be particularly sensitive to the vehicle (DMSO)?
-
Answer: High concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control in your experiments (cells treated with the same concentration of DMSO as the highest concentration of this compound used). The final concentration of DMSO in the culture medium should typically be kept below 0.5%.
-
Step 3: Scrutinize the Experimental Protocol
Careful review of your experimental setup can often reveal the source of unexpected results.
-
Question: Is the observed cytotoxicity specific to the cytotoxicity assay being used?
-
Answer: Different cytotoxicity assays measure different cellular parameters. For example, an MTT assay measures metabolic activity, while an LDH assay measures membrane integrity.[3] It is possible for a compound to interfere with the assay components, leading to a false-positive result.[4] Consider using an orthogonal method to confirm the cytotoxic effect. For instance, if you observe cytotoxicity with an MTT assay, try confirming it with a trypan blue exclusion assay or a propidium (B1200493) iodide-based flow cytometry assay.
-
-
Question: Could there be an issue with the microplate or other consumables?
-
Answer: Ensure that the microplates used are appropriate for cell-based assays (e.g., tissue culture-treated). Leachables from plastics can sometimes cause cytotoxicity. Additionally, be aware of potential "edge effects" in microplates, where cells in the outer wells behave differently than those in the center.
-
Step 4: Analyze and Interpret the Data
-
Question: Are the results statistically significant and reproducible?
-
Answer: Ensure that your experiments are adequately powered and that you are using appropriate statistical analysis. An observation of cytotoxicity should be reproducible across multiple independent experiments.
-
-
Question: Is it possible that this compound has an unknown off-target effect in your specific cell line?
-
Answer: While designed as an inactive control, it is theoretically possible that in a specific genetic context or with a particular cell line, this compound could have an off-target effect. A thorough literature search for studies using this compound in similar systems may provide insights.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
A1: this compound is the (R)-enantiomer of BRD0705 and serves as its inactive negative control.[1][2] It is not expected to inhibit GSK3α or induce downstream effects such as the stabilization of β-catenin.[1]
Q2: We are observing cytotoxicity with this compound but not with its active enantiomer, BRD0705. What could be the reason?
A2: This is a highly unusual result. The most likely explanation is a mix-up of the compounds or contamination of the this compound stock. We recommend verifying the identity and purity of your this compound stock using analytical methods like mass spectrometry.
Q3: Could the observed cytotoxicity be due to the solvent?
A3: Yes, the solvent used to dissolve this compound, typically DMSO, can be cytotoxic at higher concentrations. It is essential to include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) in your experimental design to rule out solvent-induced toxicity.
Q4: What are some alternative negative controls I can use?
A4: If you continue to experience issues with this compound, you could consider using another structurally unrelated compound that is known to be inert in your experimental system. The choice of an alternative control will depend on the specific pathway you are studying.
Data Presentation
Table 1: Hypothetical Comparative Cytotoxicity Data
This table illustrates how to present data from a cytotoxicity assay comparing this compound and its active counterpart, BRD0705.
| Compound | Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Untreated Control | 0 | 100 | 4.5 |
| Vehicle Control (0.1% DMSO) | 0 | 98.7 | 5.2 |
| This compound | 1 | 97.5 | 6.1 |
| 10 | 95.3 | 5.8 | |
| 50 | 93.1 | 7.3 | |
| BRD0705 | 1 | 85.2 | 5.5 |
| 10 | 62.8 | 6.4 | |
| 50 | 35.1 | 4.9 |
Table 2: Troubleshooting Checklist Summary
| Category | Checkpoint | Recommended Action |
| Compound | Purity and Identity | Verify with analytical methods (e.g., HPLC-MS). |
| Solubility | Ensure complete dissolution in the appropriate solvent. | |
| Storage | Check storage conditions and avoid freeze-thaw cycles. | |
| Cell Culture | Cell Health | Monitor morphology and growth; test for mycoplasma. |
| Vehicle Toxicity | Include a vehicle-only control in all experiments. | |
| Confluency | Use cells in the logarithmic growth phase. | |
| Assay | Orthogonal Method | Confirm results with a second, different cytotoxicity assay. |
| Plate Effects | Be mindful of and control for edge effects. | |
| Reagent Interference | Check for potential interactions between this compound and assay reagents. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the appropriate controls (untreated, vehicle) in culture medium. Replace the existing medium with the treatment medium.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Visualizations
Caption: A flowchart outlining the systematic approach to troubleshooting unexpected cytotoxicity.
Caption: Diagram illustrating the expected lack of pathway engagement versus a hypothetical off-target effect.
References
How to confirm the inactivity of BRD5648 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming the inactivity of the negative control compound BRD5648 in biochemical and cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is the inactive (R)-enantiomer of BRD0705, a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α).[1][2][3][4] It is designed to be used as a negative control in experiments involving BRD0705.[2] As a negative control, this compound helps to ensure that the observed biological effects of BRD0705 are due to the specific inhibition of GSK3α and not from off-target effects or the chemical scaffold itself.
Q2: What is the expected outcome when using this compound in an assay?
A2: When used in a well-controlled assay, this compound is expected to be inactive. This means it should not inhibit GSK3α activity, nor should it induce downstream cellular effects associated with GSK3α inhibition, such as the stabilization of β-catenin.[2][3]
Q3: At what concentration should I use this compound?
A3: this compound should be used at the same concentration as its active counterpart, BRD0705, to ensure a proper comparison. The effective concentration of BRD0705 can vary depending on the cell type and assay conditions, but it has been shown to impair GSK3α phosphorylation in U937 cells at concentrations between 10-40 μM.[5][6]
Q4: What are the key signaling pathways to monitor when confirming the inactivity of this compound?
A4: The primary signaling pathway to monitor is the Wnt/β-catenin pathway.[7][8] GSK3α is a key component of the β-catenin destruction complex. Inhibition of GSK3α by an active compound like BRD0705 leads to the stabilization and accumulation of β-catenin.[9] Therefore, a key confirmation of this compound's inactivity is the absence of β-catenin stabilization.[2][3]
Troubleshooting Guide
Issue: I am observing an unexpected effect with this compound in my assay.
This can be a concern, as the purpose of a negative control is to be inactive. Here’s a step-by-step guide to troubleshoot this issue.
Step 1: Verify Compound Integrity and Handling
-
Compound Sotrage: Ensure that this compound has been stored correctly, typically at -20°C or -80°C as a powder or in a suitable solvent like DMSO.[3]
-
Solvent Quality: Use high-quality, anhydrous DMSO for preparing stock solutions.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution, as this can degrade the compound.
Step 2: Re-evaluate Experimental Design and Controls
-
Positive Control: Always include the active compound, BRD0705, as a positive control to ensure the assay is working as expected.
-
Vehicle Control: A vehicle-only control (e.g., DMSO) is crucial to distinguish the effects of the solvent from the compound.
-
Concentration: Confirm that the concentration of this compound used is appropriate and matches that of the active compound.
Step 3: Biochemical Assay Troubleshooting
If you are using a biochemical assay (e.g., a kinase activity assay) and observe inhibition with this compound, consider the following:
-
Assay Artifacts: Some compounds can interfere with assay readouts (e.g., fluorescence, luminescence). Run a control without the enzyme to check for such interference.
-
Enzyme Purity: Ensure the purity of the recombinant GSK3α enzyme used in the assay.
Step 4: Cellular Assay Troubleshooting
If you observe an effect in a cellular assay (e.g., an increase in β-catenin levels), consider these possibilities:
-
Off-Target Effects at High Concentrations: While designed as a negative control, very high concentrations of any compound can sometimes lead to non-specific effects. Perform a dose-response experiment to see if the observed effect is concentration-dependent.
-
Cell Line Specificity: The cellular context can sometimes influence a compound's activity. Ensure the cell line you are using is appropriate for studying the GSK3α pathway.
Quantitative Data Summary
The following tables summarize the expected activities of BRD0705 and this compound.
Table 1: Biochemical Potency against GSK3 Isoforms
| Compound | Target | IC50 |
| BRD0705 | GSK3α | 66 nM[5][6][10] |
| BRD0705 | GSK3β | 515 nM[5][6][10] |
| This compound | GSK3α | Inactive |
| This compound | GSK3β | Inactive |
Table 2: Cellular Target Engagement
| Compound | Target | Cellular Kd |
| BRD0705 | GSK3α | 4.8 μM[2][5][6] |
| This compound | GSK3α | Not expected to bind |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Confirm this compound Inactivity
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by GSK3α. This compound should not inhibit this activity.
Materials:
-
Recombinant human GSK3α
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
Kinase assay buffer
-
BRD0705 (positive control)
-
This compound
-
DMSO (vehicle control)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of BRD0705 and this compound in DMSO.
-
In a multi-well plate, add the kinase assay buffer, GSK3 substrate peptide, and the compounds (or DMSO for the vehicle control).
-
Add recombinant GSK3α to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Add ATP to start the phosphorylation reaction.
-
Incubate for the recommended time for the detection reagent.
-
Add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control. BRD0705 should show dose-dependent inhibition, while this compound should show no significant inhibition.
Protocol 2: Western Blot for β-Catenin Stabilization in Cells
Principle: This cellular assay determines if a compound leads to the stabilization of β-catenin, a key downstream event of GSK3α inhibition. This compound should not cause an increase in β-catenin levels.[9]
Materials:
-
A suitable cell line (e.g., U937, SH-SY5Y)
-
Cell culture medium and supplements
-
BRD0705 (positive control)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-β-catenin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with BRD0705, this compound, or DMSO at the desired concentration for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading.
-
Compare the β-catenin band intensity between treatments. A significant increase should be observed with BRD0705, but not with this compound, compared to the vehicle control.
Visualizations
Caption: GSK3α signaling and the effect of active vs. inactive compounds.
Caption: Workflow for confirming this compound inactivity.
References
- 1. This compound ((R)-BRD0705) | GSK-3 | MCE [medchemexpress.cn]
- 2. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | GSK-3 | TargetMol [targetmol.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing BRD5648 Concentration for Minimal Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: What is BRD5648 and why is it used in experiments?
A1: this compound is the (R)-enantiomer and serves as the inactive, negative control for BRD0705, a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α).[1] In experimental biology, a negative control is a substance that is structurally very similar to the active compound but is pharmacologically inactive against the intended target.[2] The purpose of using this compound is to demonstrate that the observed biological effects of BRD0705 are a direct result of its on-target activity (inhibiting GSK3α) and not due to non-specific interactions with other cellular components, a phenomenon known as off-target effects.[1][2]
Q2: What are off-target effects and why are they a concern?
Q3: How do I determine the appropriate concentration of this compound to use in my experiment?
A3: The concentration of this compound should mirror the concentration of the active compound, BRD0705, that you are using in your experiment. The fundamental principle of a negative control is to treat a sample in the exact same manner as the experimental sample, but with the inactive compound. Therefore, if you are using BRD0705 at a concentration of 1 µM, you should also treat a parallel set of cells or samples with this compound at 1 µM.
Q4: What is the recommended concentration range for the active compound, BRD0705?
A4: The effective concentration of BRD0705 will depend on the specific cell type and experimental endpoint. However, based on its biochemical and cellular potency, a concentration range of 100 nM to 1 µM is a reasonable starting point for most cell-based assays. It is always recommended to perform a dose-response experiment with BRD0705 to determine the optimal concentration for your specific system.
Q5: What if I see an effect with this compound?
A5: Ideally, at the concentrations where BRD0705 elicits a clear on-target phenotype, this compound should show no effect.[1] If you observe a biological effect with this compound, it could indicate one of the following:
-
Off-target effects of the chemical scaffold: At higher concentrations, the chemical backbone common to both BRD0705 and this compound may have non-specific effects.
-
Contamination of the compound: Ensure the purity of your this compound stock.
-
Experimental artifact: Carefully review your experimental setup and controls.
If an effect is observed, it is crucial to lower the concentration of both BRD0705 and this compound to a range where the on-target effect of BRD0705 is still apparent, but the non-specific effect of this compound is absent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No effect observed with the active compound, BRD0705. | Concentration is too low. | Perform a dose-response experiment with BRD0705, starting from a low nanomolar range and going up to the low micromolar range to determine the EC50/IC50 in your system. |
| Cell line is not sensitive to GSK3α inhibition. | Confirm that GSK3α is expressed and active in your cell line. Consider using a positive control for GSK3 inhibition if available. | |
| A similar effect is observed with both BRD0705 and this compound. | The observed phenotype is due to an off-target effect of the chemical scaffold. | Lower the concentration of both compounds. The goal is to find a concentration window where BRD0705 shows a clear effect and this compound does not. |
| The concentration of both compounds is too high, leading to non-specific toxicity. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of concentrations for both compounds to identify a non-toxic working concentration. | |
| This compound shows a partial or weaker effect compared to BRD0705. | There might be a slight off-target activity of this compound at the concentration used. | This highlights the importance of the negative control. The difference in the magnitude of the effect between BRD0705 and this compound can be attributed to the on-target activity of BRD0705. Report this differential effect in your results. |
Data Presentation
Table 1: Potency and Selectivity of BRD0705
| Target | IC50 (nM) | Selectivity vs. GSK3α |
| GSK3α | 66 | 1x |
| GSK3β | 515 | 7.8x |
| CDK2 | 6,870 | 104x |
| CDK3 | 9,740 | 148x |
| CDK5 | 9,200 | 139x |
Data compiled from multiple sources.[3][4]
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Compound | Starting Concentration Range | Key Considerations |
| BRD0705 | 100 nM - 1 µM | Perform a dose-response to find the optimal concentration. |
| This compound | Same as BRD0705 | Use at the same concentration as the active compound. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of BRD0705
Objective: To identify the lowest effective concentration of BRD0705 that elicits a desired on-target phenotype.
Methodology:
-
Cell Seeding: Plate cells at a density appropriate for your assay endpoint.
-
Compound Preparation: Prepare a 10 mM stock solution of BRD0705 in DMSO. Create a serial dilution series ranging from 10 µM to 1 nM.
-
Treatment: Treat cells with the different concentrations of BRD0705. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a duration appropriate for your assay (e.g., 24, 48, or 72 hours).
-
Assay: Perform your desired assay to measure the on-target effect (e.g., Western blot for p-GSK3α, reporter assay, or a phenotypic readout).
-
Data Analysis: Plot the dose-response curve and determine the EC50 or the lowest concentration that gives a significant effect.
Protocol 2: Validating On-Target Effects using this compound
Objective: To confirm that the observed effect of BRD0705 is due to on-target GSK3α inhibition.
Methodology:
-
Cell Seeding: Plate cells as in Protocol 1.
-
Compound Preparation: Prepare stock solutions of both BRD0705 and this compound (e.g., 10 mM in DMSO).
-
Treatment: Treat cells with the following conditions in parallel:
-
Vehicle control (DMSO)
-
BRD0705 at the optimal concentration determined in Protocol 1 (and potentially 2-3 other concentrations around the EC50).
-
This compound at the same concentrations as BRD0705.
-
-
Incubation: Incubate the cells for the same duration as in Protocol 1.
-
Assay: Perform the same assay as in Protocol 1.
-
Data Analysis: Compare the results from the BRD0705-treated samples with the this compound-treated and vehicle control samples. A significant difference between the BRD0705 and this compound/vehicle groups validates the on-target effect.
Visualizations
Caption: Workflow for validating on-target effects using a negative control.
Caption: Mechanism of action of BRD0705 and its negative control this compound.
References
- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
- 3. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting BRD5648
This guide provides troubleshooting advice and frequently asked questions for researchers using BRD5648. The aim is to help address potential inconsistencies and ensure the reliable application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use in experiments?
This compound, also known as (R)-BRD0705, is the inactive enantiomer of BRD0705. BRD0705 is a potent and paralog-selective inhibitor of glycogen (B147801) synthase kinase 3α (GSK3α). As the inactive enantiomer, this compound is designed to be used as a negative control in experiments involving BRD0705.[1] It helps researchers confirm that the observed effects of BRD0705 are due to its specific inhibitory activity on GSK3α and not due to off-target effects or the general chemical structure of the compound. This compound should not induce changes in enzyme phosphorylation or β-catenin protein stabilization, which are downstream effects of GSK3 inhibition.[1]
Q2: I am observing an unexpected biological effect with this compound. What could be the cause?
Observing an effect with a negative control like this compound warrants careful investigation. Several factors could contribute to this:
-
Compound Purity and Integrity: The purity of your specific batch of this compound may be a concern. Contamination with the active enantiomer, BRD0705, or other impurities could lead to biological activity. It is crucial to verify the purity of your compound.
-
Experimental Artifacts: The observed effect might be an artifact of your experimental system. This could include issues with the solvent, the concentration used, or interactions with other components in your assay.
-
Off-Target Effects at High Concentrations: While designed to be inactive, at very high concentrations, some compounds can exhibit off-target effects. It is important to use this compound at the same concentration as its active counterpart, BRD0705.
-
Cell Line or Model System Sensitivity: Your specific cell line or experimental model might have unique sensitivities that are not commonly observed.
A systematic troubleshooting approach is recommended to identify the source of the unexpected activity.
Q3: How can I validate a new batch of this compound?
To ensure the reliability of your experiments, it is good practice to validate each new batch of this compound. Here are some recommended steps:
-
Check the Certificate of Analysis (CoA): The CoA from the supplier provides crucial information on the purity and identity of the compound.
-
In Vitro GSK3α Assay: A direct way to confirm the inactivity of this compound is to test it in an in vitro kinase assay against GSK3α. Unlike BRD0705, this compound should not show significant inhibition of GSK3α activity.
-
Western Blot for β-catenin: In cell lines where GSK3α is active in the β-catenin degradation pathway (e.g., certain cancer cell lines), treatment with the active compound BRD0705 should lead to an accumulation of β-catenin. This compound should not produce this effect.
The following table summarizes the expected outcomes of validation experiments for this compound compared to its active enantiomer, BRD0705.
| Experiment | Expected Outcome with BRD0705 (Active Inhibitor) | Expected Outcome with this compound (Negative Control) |
| In vitro GSK3α Kinase Assay | Significant inhibition of GSK3α activity (IC50 ~66 nM)[1] | No significant inhibition of GSK3α activity. |
| Western Blot for β-catenin | Increased levels of total β-catenin protein. | No change in total β-catenin protein levels.[1] |
| Cell Viability/Proliferation Assay (in sensitive AML cell lines) | Reduction in cell viability/proliferation. | No significant effect on cell viability/proliferation. |
Troubleshooting Inconsistent Results
Inconsistent results can be frustrating and can undermine the validity of your research.[2] The following workflow provides a structured approach to troubleshooting when you encounter unexpected activity with this compound.
Troubleshooting workflow for inconsistent results with this compound.
Detailed Experimental Protocols
Here is a sample protocol for a key validation experiment.
Protocol: Western Blot Analysis of β-catenin Stabilization
This protocol is designed to test the effect of this compound and BRD0705 on β-catenin levels in a responsive cell line (e.g., a human acute myeloid leukemia (AML) cell line).
Materials:
-
AML cell line (e.g., MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BRD0705 (active inhibitor)
-
This compound (negative control)
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the AML cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate and allow them to attach or acclimate overnight.
-
Compound Treatment:
-
Prepare stock solutions of BRD0705 and this compound in DMSO.
-
Treat the cells with the desired concentration of BRD0705, this compound, or an equivalent volume of DMSO (vehicle control). A typical concentration range to test would be 1-10 µM.
-
Incubate the cells for a predetermined time point (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control like GAPDH.
-
Expected Results:
-
BRD0705-treated cells: A significant increase in the band intensity for β-catenin compared to the vehicle control.
-
This compound-treated cells: No significant change in the band intensity for β-catenin compared to the vehicle control.
-
Loading control: Similar band intensity across all lanes.
Signaling Pathway
BRD0705, the active enantiomer of this compound, inhibits GSK3α. In the canonical Wnt signaling pathway, GSK3α is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3α prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin can then translocate to the nucleus and activate the transcription of target genes. This compound, as a negative control, should not interfere with this process.
Simplified diagram of GSK3α's role in β-catenin regulation.
References
Potential degradation of BRD5648 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation of BRD5648 in solution. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in experiments?
A1: this compound is the (R)-enantiomer of BRD0705 and serves as an inactive negative control for its active counterpart, a potent inhibitor of Glycogen Synthase Kinase 3α (GSK3α). It is crucial for distinguishing the specific effects of GSK3α inhibition from any off-target or non-specific effects of the chemical scaffold.
Q2: How should this compound be stored to ensure its stability?
A2: Proper storage is critical to maintaining the integrity of this compound. The following table summarizes the recommended storage conditions based on vendor information.[1][2]
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years |
| -20°C | Up to 1 year | |
| 4°C (for frequent use) | Up to 1 week |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]
Q3: What are the signs that my this compound solution may have degraded?
A3: Visual indicators of degradation can include a change in color of the solution or the appearance of precipitate. However, chemical degradation can occur without any visible changes. The most reliable indicator of degradation is a change in experimental results, such as the inactive control exhibiting unexpected biological activity.
Q4: What are the potential consequences of using degraded this compound in my experiments?
A4: The primary consequence of using degraded this compound is the loss of its function as a negative control. Degradation products may be biologically active, potentially interacting with the target (GSK3α) or other cellular components, leading to misleading or uninterpretable results.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting experiments where this compound degradation is suspected.
Issue: The inactive control (this compound) is showing unexpected activity in my assay.
This could manifest as changes in cell viability, signaling pathways, or other measured endpoints that are not expected from a negative control compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected activity with this compound.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been empirically determined, based on its chemical structure and common degradation mechanisms for small molecules, hydrolysis and oxidation are potential routes of degradation.[3]
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of desired concentration (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in anhydrous DMSO. Sonication may be used to aid dissolution.[1]
-
Vortex the solution to ensure it is fully dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light.
-
Protocol 2: Assessment of this compound Stability in Experimental Media
This protocol provides a framework for assessing the stability of this compound under specific experimental conditions.
-
Materials:
-
This compound stock solution (freshly prepared)
-
Experimental aqueous buffer (e.g., cell culture medium)
-
Incubator set to the experimental temperature
-
Analytical method for detecting this compound (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental aqueous buffer at the final concentration used in your assays.
-
Immediately take a "time zero" sample and analyze it using a suitable analytical method to determine the initial concentration and purity of this compound.
-
Incubate the remaining working solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 1, 4, 8, 24 hours), take samples of the working solution.
-
Analyze each sample by the chosen analytical method to quantify the remaining this compound and detect the appearance of any degradation products.
-
Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.
-
Signaling Pathway Context
This compound is the inactive control for an inhibitor of GSK3α. Understanding the GSK3 signaling pathway is essential to appreciate the importance of a stable and inactive control. GSK3 is a constitutively active kinase that is regulated by inhibitory phosphorylation.
Caption: Simplified GSK3α signaling pathway and points of intervention.
References
Technical Support Center: Best Practices for Long-Term Storage of BRD5648
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of BRD5648, a small molecule inhibitor. Following these guidelines will help ensure the integrity, stability, and reliable performance of the compound in your experiments.
Troubleshooting Guide
This section addresses specific issues that users may encounter during the storage and handling of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Compound precipitation upon thawing of stock solution. | The compound's solubility limit has been exceeded at the storage temperature. | Gently warm the solution and vortex to redissolve. If precipitation persists, centrifuge the vial and use the supernatant after re-quantifying the concentration. For future use, consider storing at a lower concentration or in a different solvent system.[1] |
| The solvent has partially evaporated, increasing the compound concentration. | Ensure vials have tightly sealed caps, such as those with Teflon liners, to prevent evaporation.[2] Prepare fresh stock solutions if significant evaporation is suspected. | |
| Loss of biological activity in an experimental assay. | The compound has degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, exposure to light). | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3][4] Store all solutions, especially those in aqueous buffers, at or below -20°C and protected from light.[5] Perform an analytical check (e.g., HPLC) to confirm the purity and concentration of the compound.[1] |
| The compound has adsorbed to the surface of the storage container. | Use low-adsorption polypropylene (B1209903) tubes for storage. | |
| Inconsistent experimental results between different aliquots. | Non-homogenous stock solution before aliquoting. | Ensure the compound is fully dissolved by vortexing or sonication before preparing aliquots.[6][7] |
| Degradation of some aliquots due to improper storage. | Verify that all aliquots have been stored under the same recommended conditions. | |
| Difficulty dissolving the lyophilized powder. | The compound may require sonication for complete dissolution in the chosen solvent.[6] | Follow the recommended reconstitution protocol, including vortexing and sonication if necessary. Warming the solution in a 37°C water bath for a short period may also help.[7] |
| Use of an inappropriate solvent. | Use high-purity, anhydrous DMSO for preparing the initial stock solution.[1][6] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in its lyophilized (powder) form or as a stock solution under the following conditions:
| Form | Storage Temperature | Expected Stability | Notes |
| Lyophilized Powder | -20°C | Up to 3 years[2][6] | Store in a tightly sealed vial in a desiccator to protect from moisture.[5] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year[6] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[3][6] Use vials with Teflon-lined screw caps.[2] |
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.[6] For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound powder. Ensure complete dissolution by vortexing, and if necessary, sonication.[6][7] For quantities of 10 mg or less, the solvent can be added directly to the product vial.[4]
Q3: How many freeze-thaw cycles can a this compound solution tolerate?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to compound degradation and precipitation.[1][3] Stock solutions should be aliquoted into single-use volumes immediately after preparation.[4][7]
Q4: Can I store this compound solutions at -20°C instead of -80°C?
A4: While -20°C is acceptable for short-term storage of stock solutions (up to one month), -80°C is recommended for long-term storage (up to one year) to ensure maximum stability.[2][4][6]
Q5: My this compound is the inactive enantiomer. Does this affect its storage requirements?
A5: No, the storage and handling requirements for this compound are the same as for its active counterpart or other similar small molecule inhibitors. The key to preserving any research compound is to protect it from degradation by storing it at the correct temperature, protecting it from light and moisture, and minimizing handling errors like repeated freeze-thaw cycles.[5][8]
Experimental Protocols
Protocol: Reconstitution of Lyophilized this compound for Long-Term Storage
-
Preparation: Allow the vial of lyophilized this compound and a bottle of anhydrous DMSO to equilibrate to room temperature.[9]
-
Centrifugation: Briefly centrifuge the vial of this compound to ensure all the powder is collected at the bottom.[4][9]
-
Solvent Addition: Under sterile conditions, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the vial and vortex for 10-20 seconds.[7] If the powder is not fully dissolved, sonicate the vial or warm it in a 37°C water bath for approximately 5 minutes, followed by vortexing.[6][7]
-
Aliquoting: Once the compound is completely dissolved, immediately aliquot the concentrated stock solution into single-use, low-adsorption polypropylene vials.[3][7]
-
Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[3][10] Store the aliquots at -80°C for long-term storage.[6]
Visualizations
Caption: Troubleshooting workflow for this compound storage issues.
Caption: Recommended workflow for this compound reconstitution and storage.
Caption: Role of this compound as an inactive control in GSK3α signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 4. captivatebio.com [captivatebio.com]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. This compound | GSK-3 | TargetMol [targetmol.com]
- 7. m.youtube.com [m.youtube.com]
- 8. gmpplastic.com [gmpplastic.com]
- 9. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 10. lab-chems.com [lab-chems.com]
Technical Support Center: Utilizing BRD5648 to Ensure Accurate Results
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of the negative control compound BRD5648 to avoid false positives in experiments targeting Glycogen (B147801) Synthase Kinase 3α (GSK3α) with its active counterpart, BRD0705.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and BRD0705?
A1: this compound is the inactive (R)-enantiomer of BRD0705. BRD0705 is a potent and selective inhibitor of GSK3α. As an inactive stereoisomer, this compound serves as a crucial negative control in experiments to ensure that the observed biological effects are due to the specific inhibition of GSK3α by BRD0705 and not from off-target effects or non-specific compound activity.[1]
Q2: How can this compound help me avoid false-positive results?
A2: A false positive in this context is an observed effect that appears to be due to GSK3α inhibition but is actually caused by other factors. By running parallel experiments with this compound and BRD0705, you can differentiate between on-target and off-target effects. Any cellular phenotype or biochemical change observed with BRD0705 but not with this compound can be confidently attributed to GSK3α inhibition. Conversely, if both compounds produce the same effect, it is likely due to an off-target mechanism or an experimental artifact.
Q3: What are the known on-target and off-target activities of BRD0705 and this compound?
A3: BRD0705 is a potent, paralog-selective inhibitor of GSK3α. This compound, its inactive enantiomer, does not induce changes in enzyme phosphorylation or total β-catenin protein stabilization, confirming its lack of on-target activity.[1] BRD0705 has been profiled against a large panel of kinases and shows good selectivity.[2][3] However, like any small molecule, the potential for off-target effects at higher concentrations exists. Using this compound helps to identify and control for these potential off-target activities.
Q4: At what concentration should I use this compound?
A4: this compound should be used at the same concentrations as its active counterpart, BRD0705. This ensures a direct comparison and helps to control for any concentration-dependent, non-specific effects of the chemical scaffold.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Similar activity observed with both BRD0705 and this compound. | The observed effect is likely due to an off-target activity of the compound scaffold or a non-specific effect on the assay system. | 1. Lower the concentration of both compounds. 2. Use an alternative GSK3α inhibitor with a different chemical scaffold to see if the phenotype is reproducible. 3. Investigate potential compound interference with your assay readout (e.g., fluorescence quenching).[4] |
| No effect is seen with BRD0705, even at high concentrations. | 1. The specific cell line or experimental system may not be sensitive to GSK3α inhibition. 2. Poor compound solubility or stability in your experimental media. 3. The downstream readout is not appropriately linked to GSK3α activity. | 1. Confirm target engagement using a direct binding assay like the Cellular Thermal Shift Assay (CETSA). 2. Verify GSK3α expression in your cells. 3. Assess a direct downstream marker of GSK3α activity, such as phosphorylation of a known substrate. |
| Variability in results between experiments. | Inconsistent experimental conditions, such as cell density, incubation time, or reagent quality. | 1. Standardize all experimental parameters. 2. Prepare fresh compound dilutions for each experiment from a frozen stock. 3. Ensure consistent passage numbers and health of cell cultures. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of BRD0705 against its primary target and related kinase.
| Compound | Target | IC50 (nM) | Selectivity |
| BRD0705 | GSK3α | 66 | 8-fold vs. GSK3β |
| BRD0705 | GSK3β | 515 |
Data sourced from Wagner et al., Sci Transl Med, 2018.[1]
Experimental Protocols
Western Blotting for GSK3α Activity and β-catenin Stabilization
This protocol is designed to assess the on-target effects of BRD0705 by measuring the phosphorylation of GSK3α and the stabilization of β-catenin.
Materials:
-
Cell line of interest (e.g., U937 for AML studies)
-
BRD0705 and this compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-GSK3α (Tyr279), anti-GSK3α, anti-β-catenin, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of BRD0705, this compound, or DMSO vehicle control for the desired time (e.g., 2-24 hours).[2]
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control. Compare the effects of BRD0705 and this compound on p-GSK3α and β-catenin levels. A decrease in p-GSK3α and/or an increase in β-catenin with BRD0705 but not this compound indicates on-target activity.[1]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment.[5]
Materials:
-
Cells and treatment compounds (BRD0705, this compound, vehicle)
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis method (e.g., freeze-thaw cycles)
-
High-speed centrifuge
-
Equipment for protein quantification and Western blotting (as described above)
Procedure:
-
Cell Treatment: Treat cells in suspension or adherent plates with BRD0705, this compound, or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Fractionation: Lyse the cells (e.g., by repeated freeze-thaw cycles). Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Analysis of Soluble Fraction:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble GSK3α in each sample by Western blotting.
-
-
Data Analysis: Plot the amount of soluble GSK3α as a function of temperature for each treatment condition. A shift of the melting curve to a higher temperature in the presence of BRD0705 compared to the vehicle control indicates target engagement. The melting curve for this compound should not show a significant shift.
Visualizations
Signaling Pathway
Caption: GSK3α signaling and the role of BRD0705.
Experimental Workflow
Caption: Workflow for using this compound as a negative control.
References
- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to BRD5648 and Other GSK3 Inhibitors for Researchers
For Immediate Publication
Cambridge, MA – December 9, 2025 – This guide provides a comprehensive comparison of the novel research compound BRD5648 and its active enantiomer, BRD0705, against other widely used Glycogen (B147801) Synthase Kinase 3 (GSK3) inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of performance, supported by experimental data, to inform the selection of the most appropriate GSK3 inhibitor for specific research needs.
Introduction to GSK3 Inhibition
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including glycogen metabolism, cell signaling, and gene transcription. It exists as two highly homologous isoforms, GSK3α and GSK3β. The dysregulation of GSK3 activity has been implicated in the pathogenesis of numerous diseases, such as Alzheimer's disease, type II diabetes, and certain cancers, making it a significant therapeutic target.
This guide focuses on comparing the effects of the recently developed GSK3α-selective inhibitor, BRD0705, and its inactive enantiomer, this compound, with other well-established GSK3 inhibitors. This compound serves as a crucial negative control in experiments, as it does not induce changes in enzyme phosphorylation or total β-catenin protein stabilization.[1][2] The primary distinction of BRD0705 lies in its ability to selectively inhibit the GSK3α isoform with minimal impact on the Wnt/β-catenin signaling pathway, a common off-target effect of pan-GSK3 inhibitors.
Quantitative Comparison of GSK3 Inhibitors
The following table summarizes the key quantitative data for BRD0705 and a selection of other commonly used GSK3 inhibitors. This data has been compiled from various studies to provide a comparative overview of their potency and selectivity.
| Inhibitor | Target(s) | IC50 (GSK3α) | IC50 (GSK3β) | Selectivity Notes | Mechanism of Action |
| BRD0705 | GSK3α | 66 nM | 515 nM | 8-fold selectivity for GSK3α over GSK3β. Highly selective against a panel of 311 other kinases.[1][3] | ATP-competitive |
| This compound | Inactive | N/A | N/A | Inactive (R)-enantiomer of BRD0705; used as a negative control.[1][2] | N/A |
| CHIR-99021 | GSK3α/β | 10 nM | 6.7 nM | Highly selective for GSK3 over other kinases.[4] | ATP-competitive |
| SB216763 | GSK3α/β | 34.3 nM | 34.3 nM | Minimal activity against 24 other tested protein kinases.[4] | ATP-competitive |
| LY2090314 | GSK3α/β | 1.5 nM | 0.9 nM | Highly selective for GSK3. | ATP-competitive |
| Tideglusib | GSK3β | - | ~60 nM | Non-ATP competitive, offering a different mechanism of inhibition. | Non-ATP competitive |
| AR-A014418 | GSK3β | - | 104 nM | Highly specific for GSK3 with no significant inhibition of 26 other kinases.[4] | ATP-competitive |
Key Differentiators and Experimental Observations
A critical distinction among GSK3 inhibitors is their effect on the Wnt/β-catenin signaling pathway. Pan-GSK3 inhibitors, such as CHIR-99021, lead to the stabilization and nuclear translocation of β-catenin, thereby activating TCF/LEF-mediated transcription. While this is a desired effect in some research contexts, it can be a significant off-target effect in others.
BRD0705 has been shown to inhibit GSK3α without causing a significant accumulation of nuclear β-catenin at concentrations where it effectively inhibits its primary target.[5] This is a key advantage for studies aiming to dissect the specific roles of GSK3α independent of the Wnt/β-catenin pathway. In contrast, this compound, as the inactive enantiomer, shows no effect on GSK3 activity or β-catenin stabilization, making it an ideal negative control to ensure that observed effects are due to specific GSK3α inhibition by BRD0705.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
A Head-to-Head Battle of Kinase Inhibitors: BRD0705 vs. BRD5648 in Cellular Signaling
A comprehensive analysis of the potent GSK3α inhibitor, BRD0705, and its inactive enantiomer, BRD5648, reveals critical insights into paralog-selective kinase inhibition and its therapeutic potential, particularly in acute myeloid leukemia (AML). This guide provides a detailed comparison of their biochemical activity, cellular effects, and impact on key signaling pathways, supported by experimental data.
This document is intended for researchers, scientists, and drug development professionals interested in the nuanced field of kinase inhibition and its application in oncology and neuroscience.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the activity and selectivity of BRD0705 and this compound.
Table 1: Biochemical Activity and Selectivity
| Compound | Target | IC50 (nM) | Kd (µM) | Selectivity (vs. GSK3β) |
| BRD0705 | GSK3α | 66[1][2][3] | 4.8[1][2] | ~8-fold[1][2][3] |
| GSK3β | 515[1][2][3] | - | - | |
| This compound | GSK3α/β | Inactive[2][4] | - | - |
Table 2: Off-Target Kinase Inhibition of BRD0705
| Off-Target Kinase | IC50 (µM) | Fold Selectivity (vs. GSK3α) |
| CDK2 | 6.87[1][3][4] | 87-fold[1][3][4] |
| CDK3 | 9.74[1][3][4] | 123-fold[1][3][4] |
| CDK5 | 9.20[1][3][4] | 116-fold[1][3][4] |
Table 3: Cellular Effects in AML Models
| Compound | Effect on GSK3α Phosphorylation (Tyr279) | Effect on β-catenin Stabilization | Effect on AML Cell Differentiation | Effect on AML Colony Formation |
| BRD0705 | Inhibition (time and concentration-dependent)[1][3][4] | No significant change[4][5] | Induction[4][5] | Impairment[1][3][4] |
| This compound | No effect[4] | No effect[2][4] | No effect | No effect |
Signaling Pathway Analysis
BRD0705 achieves its therapeutic effects by selectively inhibiting GSK3α, a critical node in multiple signaling pathways. A key feature of BRD0705 is its ability to decouple GSK3α inhibition from the WNT/β-catenin pathway, a significant advantage over dual GSK3α/β inhibitors which can promote β-catenin stabilization and potential oncogenic effects.[4][5] this compound, as the inactive enantiomer, does not engage with these pathways.
Caption: Signaling pathway of BRD0705 selectively inhibiting GSK3α.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Immunoblotting
-
Cell Lysis: Treated cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Primary antibodies against p-GSK3α/β (Tyr279/216), total GSK3α/β, β-catenin, p-Glycogen Synthase (Ser641), total Glycogen (B147801) Synthase, and a loading control (e.g., Vinculin) are incubated overnight at 4°C.
-
Secondary Antibody and Detection: Membranes are washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
RNA Sequencing (RNA-seq)
-
RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.
-
Library Preparation: RNA quality is assessed, and sequencing libraries are prepared using a commercial kit (e.g., TruSeq RNA Library Prep Kit).
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are aligned to the reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon treatment with BRD0705 compared to vehicle or this compound controls. Functional enrichment analysis is then used to identify affected biological pathways. The aligned RNASeq data for the primary study can be found in the GEO database under accession number GSE109987.[4]
Colony Formation Assay
-
Cell Seeding: Single-cell suspensions of AML cells are seeded in methylcellulose-based medium in 6-well plates.
-
Treatment: Cells are treated with various concentrations of BRD0705, this compound, or vehicle control.
-
Incubation: Plates are incubated for 7-14 days at 37°C in a humidified incubator with 5% CO2.
-
Colony Counting: Colonies (defined as aggregates of >40 cells) are counted using a microscope. The effect of the compounds on colony formation is expressed as a percentage of the vehicle-treated control.
Caption: A typical experimental workflow for comparing BRD0705 and this compound.
Conclusion
The statistical analysis and experimental data robustly demonstrate that BRD0705 is a potent and selective inhibitor of GSK3α with significant therapeutic potential in AML. Its ability to induce differentiation and impair cancer cell proliferation without activating the β-catenin pathway marks a significant advancement in the development of targeted cancer therapies.[4] In stark contrast, its enantiomer, this compound, is biologically inactive, serving as an ideal negative control to confirm the on-target effects of BRD0705.[2][4] This clear distinction in activity underscores the importance of stereochemistry in drug design and provides a valuable toolset for dissecting the specific roles of GSK3 paralogs in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 4. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
BRD5648: A Comparative Analysis of an Inactive Control Compound for GSK3α Inhibition
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the validation of novel drug targets and the elucidation of cellular signaling pathways. This guide provides a comprehensive comparison of BRD5648, the inactive enantiomer of the selective Glycogen (B147801) Synthase Kinase 3α (GSK3α) inhibitor BRD0705, with its active counterpart and other alternative GSK3 inhibitors. This analysis is supported by experimental data to objectively evaluate its lack of on-target and off-target effects.
This compound is designed as a negative control for studies involving BRD0705, a potent and paralog-selective GSK3α inhibitor. Due to its inverted stereochemistry, this compound is relatively inactive against GSK3 kinases, making it an ideal tool to confirm that the observed biological effects of BRD0705 are due to on-target GSK3α inhibition and not other non-specific interactions.[1]
Quantitative Comparison of GSK3 Inhibitors
The following table summarizes the key quantitative parameters for this compound, its active enantiomer BRD0705, and other commonly used GSK3 inhibitors. The data highlights the potency and selectivity of these compounds.
| Inhibitor | Target(s) | IC50 (nM) | Selectivity Notes |
| This compound | GSK3α/β | Inactive | The inactive enantiomer of BRD0705, designed as a negative control.[1] |
| BRD0705 | GSK3α | 66 | 8-fold selective for GSK3α over GSK3β (IC50 = 515 nM). The most potently inhibited off-target kinases are CDK2, 3, and 5, with over 87-fold selectivity.[1][2][3] |
| CHIR-99021 | GSK3α/β | GSK3α: 10, GSK3β: 6.7 | Highly potent and selective dual GSK3α/β inhibitor.[4] |
| LY2090314 | GSK3α/β | Potent dual inhibitor | Has been evaluated in clinical trials for acute leukemia.[5][6] |
On-Target and Off-Target Effects of this compound and BRD0705
Experimental data confirms the intended activity profile of this compound and BRD0705. In cellular assays, this compound does not induce changes in the phosphorylation of GSK3 substrates or affect the stabilization of β-catenin, a key downstream effector in the Wnt signaling pathway.[1] This is in stark contrast to its active enantiomer, BRD0705, which selectively inhibits GSK3α activity.
A comprehensive kinome scan of BRD0705 against a panel of 311 kinases demonstrated its high selectivity. The most significant off-target activities were observed against Cyclin-Dependent Kinases 2, 3, and 5 (CDK2, CDK3, CDK5), but with a substantial selectivity margin.
| Compound | Target | IC50 (µM) | Fold Selectivity vs. GSK3α |
| BRD0705 | GSK3α | 0.066 | 1 |
| GSK3β | 0.515 | 8 | |
| CDK2 | 6.87 | 87 | |
| CDK3 | 9.74 | 123 | |
| CDK5 | 9.20 | 116 | |
| This compound | GSK3α/β | Inactive | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of the compounds was assessed using a mobility shift microfluidic assay with purified recombinant GSK3α and GSK3β enzymes.
-
Enzyme and Substrate Preparation : Recombinant human GSK3α and GSK3β were used. A fluorescently labeled peptide substrate was prepared in a kinase buffer containing ATP.
-
Compound Dilution : Compounds were serially diluted in DMSO to generate a concentration gradient.
-
Kinase Reaction : The kinase, substrate, and inhibitor were incubated together at room temperature to allow the enzymatic reaction to proceed.
-
Data Acquisition : The reaction products (phosphorylated and unphosphorylated substrate) were separated and quantified using a microfluidic chip-based instrument that measures the change in mobility of the fluorescently labeled substrate upon phosphorylation.
-
Data Analysis : The percentage of inhibition at each compound concentration was calculated, and the IC50 values were determined by fitting the data to a four-parameter logistic dose-response curve.
Cellular Target Engagement Assay (Western Blot)
The effect of the compounds on GSK3 signaling in cells was determined by measuring the phosphorylation of downstream targets using Western blotting.
-
Cell Culture and Treatment : Human acute myeloid leukemia (AML) cell lines (e.g., U937) were cultured under standard conditions. Cells were treated with various concentrations of the compounds or vehicle control (DMSO) for specified durations.
-
Protein Extraction : After treatment, cells were harvested, washed, and lysed to extract total cellular proteins. Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Western Blotting : Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting : Membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total GSK3α/β, β-catenin, and a loading control (e.g., HSP90).
-
Detection : After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the relevant signaling pathway and the experimental workflow for assessing off-target effects.
Caption: GSK3 Signaling and Inhibition.
Caption: Kinome-wide Off-Target Screening Workflow.
References
- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. An open-label phase 2 study of glycogen synthase kinase-3 inhibitor LY2090314 in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative and apoptotic effect of LY2090314, a GSK-3 inhibitor, in neuroblastoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of BRD5648 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BRD5648, a widely used negative control compound, focusing on its cross-reactivity and off-target effects in various cell lines. The information presented herein is intended to assist researchers in the design and interpretation of experiments involving this compound and its active counterpart, BRD0705.
Introduction to this compound and its On-Target Specificity
This compound is the (R)-enantiomer and inactive counterpart to BRD0705, a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α).[1] As a negative control, this compound is crucial for distinguishing the specific on-target effects of BRD0705 from any potential off-target or non-specific cellular responses. The primary mechanism of action of BRD0705 involves the inhibition of GSK3α, a serine/threonine kinase implicated in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. In contrast, this compound is designed to be inert towards GSK3α, thereby providing a baseline for assessing the specific consequences of GSK3α inhibition.
On-Target Activity Comparison: this compound vs. BRD0705
Experimental data confirms the intended inactivity of this compound on the GSK3 signaling pathway. Unlike its active enantiomer, this compound does not elicit changes in the phosphorylation of GSK3α or lead to the stabilization of β-catenin, a key downstream effector of the Wnt/β-catenin signaling pathway that is regulated by GSK3.[1]
| Compound | Target | IC50 (nM) | Key Downstream Effect |
| BRD0705 | GSK3α | 66 | Inhibition of GSK3α activity, leading to changes in substrate phosphorylation and downstream signaling, such as β-catenin stabilization. |
| This compound | (Negative Control) | Inactive | No significant inhibition of GSK3α activity; does not induce changes in enzyme phosphorylation or β-catenin stabilization.[1] |
Cross-Reactivity and Off-Target Profile
A critical aspect of a negative control's utility is its lack of off-target effects that could confound experimental results. While comprehensive, direct proteomic screening of this compound for off-target binding across a wide range of kinases and other proteins is not extensively published, its off-target profile can be inferred from the high selectivity of its active enantiomer, BRD0705.
BRD0705 has been profiled against a large panel of kinases and has demonstrated high selectivity for GSK3α. This suggests that the shared chemical scaffold of this compound is unlikely to have significant interactions with a broad range of other cellular proteins. The lack of activity of this compound at the primary target (GSK3α) further supports the notion of a clean off-target profile, as the stereochemistry of the molecule is critical for its interaction with the kinase's binding pocket.
Experimental Protocols
To aid researchers in validating the on-target effects of GSK3 inhibitors and assessing potential cellular cross-reactivity, detailed protocols for key biochemical and cellular assays are provided below.
Western Blotting for β-catenin Stabilization
Objective: To determine the effect of a compound on the stabilization of β-catenin protein levels, a downstream marker of GSK3 inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, U937) at an appropriate density and allow them to adhere overnight. Treat cells with the test compound (e.g., BRD0705, this compound) at various concentrations for a specified time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
Cell Viability Assay (MTT/MTS)
Objective: To assess the effect of a compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., BRD0705, this compound) and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals. Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the crystals.[2][3]
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[2][3]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.
Conclusion
This compound serves as an effective negative control for its active enantiomer, BRD0705, a selective GSK3α inhibitor. Its inactivity at the primary target, as demonstrated by the lack of effect on GSK3α-mediated phosphorylation and β-catenin stabilization, is well-established.[1] While direct, comprehensive off-target profiling data for this compound is limited, the high selectivity of BRD0705 suggests a low probability of significant off-target effects for this compound. Researchers should, however, always consider the possibility of unforeseen off-target activities and employ appropriate controls and orthogonal approaches to validate their findings. The provided experimental protocols and diagrams offer a framework for rigorously assessing the on-target and potential off-target effects of compounds in cell-based assays.
References
BRD5648 vs. Vehicle Control: A Comparative Analysis for Preclinical Research
In preclinical drug discovery, establishing a clear baseline for biological effects is paramount. This guide provides a comparative analysis of BRD5648 and a standard vehicle control, offering researchers and drug development professionals a foundational understanding of their respective roles in experimental design. The data presented underscores the importance of appropriate controls in discerning true compound efficacy.
This compound is the inactive enantiomer of BRD0705, a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α).[1] As an inactive stereoisomer, this compound is designed to serve as a rigorous negative control in experiments involving BRD0705, helping to ensure that any observed biological effects are due to the specific inhibition of GSK3α and not off-target effects or properties of the chemical scaffold.[1] A vehicle control, typically the solvent or carrier used to dissolve and administer a test compound (e.g., DMSO, saline), is used to account for any effects the vehicle itself may have on the experimental system.[1]
Comparative Data Summary
The primary distinction between this compound and a vehicle control lies in their expected biological activity. While a vehicle control is presumed to be inert, this compound's inactivity as a GSK3α inhibitor has been experimentally validated. The following tables summarize key comparative data derived from studies on its active counterpart, BRD0705, where this compound was used as a negative control.
| Parameter | This compound | Vehicle Control | BRD0705 (Active Compound) |
| Target | Glycogen Synthase Kinase 3α (GSK3α) | Not Applicable | Glycogen Synthase Kinase 3α (GSK3α) |
| Expected Biological Effect | No significant inhibition of GSK3α activity | No significant biological effect | Inhibition of GSK3α activity |
| Use in Experiments | Negative control for off-target effects | Baseline control for vehicle effects | Active compound for studying GSK3α inhibition |
A summary of the roles of this compound, a vehicle control, and the active compound BRD0705.
| In Vitro Kinase Assay | IC50 (nM) against GSK3α | IC50 (nM) against GSK3β |
| This compound | Inactive | Inactive |
| BRD0705 | 66 | 515 |
Comparative inhibitory concentrations (IC50) of this compound and its active enantiomer BRD0705 against GSK3α and GSK3β. This compound shows no significant inhibitory activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for experiments where this compound would be compared to a vehicle control.
Western Blot for β-catenin Stabilization
Objective: To assess the effect of GSK3α inhibition on the Wnt signaling pathway by measuring β-catenin levels.
Methodology:
-
Cell Culture: Human acute myeloid leukemia (AML) cell lines (e.g., HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with this compound (e.g., at 10 µM), a vehicle control (e.g., 0.1% DMSO), or the active compound BRD0705 for a specified time (e.g., 24 hours).
-
Lysis: Following treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against β-catenin and a loading control (e.g., vinculin or actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of GSK3α inhibition on tumor growth.
Methodology:
-
Cell Line Implantation: A human AML cell line (e.g., MV4-11) engineered to express luciferase is injected into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth Monitoring: Tumor engraftment and growth are monitored via bioluminescence imaging.
-
Treatment Groups: Once tumors are established, mice are randomized into treatment groups:
-
Vehicle control (administered orally)
-
This compound (e.g., at a dose equivalent to the active compound)
-
BRD0705 (e.g., administered orally at a specified dose and schedule)
-
-
Data Collection: Tumor volume is monitored regularly. At the end of the study, tumors may be excised for further analysis.
-
Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods to determine significant differences between treatment groups.
Visualizing Experimental Logic and Pathways
To further clarify the roles of this compound and a vehicle control in experimental design, the following diagrams illustrate the logical workflow and the targeted signaling pathway.
Experimental workflow comparing controls and active compound.
Simplified Wnt/β-catenin signaling pathway with compound targets.
References
Confirming On-Target Effects of BRD0705 with its Inactive Control, BRD5648
A Comparative Guide for Researchers
In the realm of kinase inhibitor development, ensuring that a compound's cellular effects are a direct result of its intended target is paramount. This guide provides a comparative analysis of BRD0705, a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α), and its stereoisomer, BRD5648, which serves as a crucial negative control to validate the on-target activity of BRD0705. This document is intended for researchers, scientists, and drug development professionals interested in the application of these chemical probes for studying GSK3α signaling.
BRD0705 is an orally active compound that exhibits an 8-fold selectivity for GSK3α over its paralog, GSK3β.[1][2][3] This selectivity is critical for dissecting the specific roles of GSK3α in various biological processes, including its identified role as a therapeutic target in acute myeloid leukemia (AML).[2][4] To rigorously demonstrate that the biological activities of BRD0705 are due to GSK3α inhibition and not off-target effects, it is essential to use a structurally similar but biologically inactive control. This compound, the inactive enantiomer of BRD0705, fulfills this role perfectly.[2][5][6] Due to its inverted stereochemistry at the quaternary center, this compound is relatively inactive against GSK3 kinases, making it an ideal tool for confirming the on-target effects of BRD0705.[2]
Data Presentation: Quantitative Comparison of BRD0705 and this compound
The following table summarizes the key quantitative data for BRD0705 and this compound, highlighting the potent and selective activity of BRD0705 and the inactivity of this compound.
| Parameter | BRD0705 | This compound | Reference |
| Target | GSK3α | Inactive Control | [2][5][6] |
| GSK3α IC50 | 66 nM | Inactive | [1][3] |
| GSK3β IC50 | 515 nM | Inactive | [1][3] |
| Selectivity (GSK3β/GSK3α) | ~8-fold | Not Applicable | [1][2][3] |
| Effect on GSK3α Tyr279 Phosphorylation | Impairs phosphorylation | No effect | [1][2] |
| Effect on β-catenin Stabilization | No stabilization | No effect | [2][5] |
Signaling Pathway and Experimental Logic
The following diagram illustrates the targeted signaling pathway and the logical relationship between BRD0705, this compound, and their effects on GSK3α and downstream signaling. BRD0705 directly inhibits GSK3α, leading to downstream cellular effects. This compound, being inactive, should not perturb this pathway, thus confirming that the effects of BRD0705 are on-target.
Caption: Logical diagram of BRD0705 on-target validation using this compound.
Experimental Protocols
To validate the on-target effects of BRD0705, a series of experiments can be performed, consistently including this compound as a negative control.
Western Blot for Phospho-GSK3α and β-catenin
This experiment directly assesses the impact of the compounds on the phosphorylation status of GSK3α and the stability of β-catenin, a key downstream substrate.
-
Cell Culture: Human AML cell lines (e.g., U937, MOLM13) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of BRD0705 (e.g., 10-40 µM) or this compound at the same concentrations for different time points (e.g., 2-24 hours).[1] A vehicle control (e.g., DMSO) is also included.
-
Lysis: After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against phospho-GSK3α (Tyr279), total GSK3α, phospho-GSK3β (Tyr216), total GSK3β, and β-catenin. Subsequently, membranes are incubated with appropriate HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Expected Outcome: BRD0705 treatment should show a concentration- and time-dependent decrease in phospho-GSK3α (Tyr279) levels without affecting phospho-GSK3β (Tyr216).[1][2] In contrast, this compound and the vehicle control should show no change in the phosphorylation of either GSK3 isoform or in β-catenin levels.[2][5]
Colony Formation Assay
This assay evaluates the functional consequence of GSK3α inhibition on the proliferative capacity of cancer cells.
-
Cell Plating: AML cells are plated in methylcellulose-based medium in the presence of various concentrations of BRD0705 or this compound.
-
Incubation: Plates are incubated for 10-14 days to allow for colony formation.
-
Colony Counting: Colonies are stained and counted.
-
Expected Outcome: BRD0705 is expected to impair colony formation in a dose-dependent manner in AML cell lines.[1] this compound should have no significant effect on colony formation compared to the vehicle control.
Experimental Workflow
The following diagram outlines the typical workflow for confirming the on-target effects of BRD0705 using this compound.
Caption: Experimental workflow for on-target validation of BRD0705.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 4. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia. | Broad Institute [broadinstitute.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | GSK-3 | TargetMol [targetmol.com]
BRD5648: A Comparative Analysis for Replicating Published Findings in GSK3α Inhibition Studies
For researchers, scientists, and drug development professionals, the selective inhibition of Glycogen (B147801) Synthase Kinase 3α (GSK3α) presents a promising therapeutic avenue, particularly in acute myeloid leukemia (AML). A key tool in this research is BRD0705, a potent and selective GSK3α inhibitor. To ensure the validity and reproducibility of experimental findings, the use of a proper negative control is paramount. This guide provides a comprehensive comparison of BRD0705 and its inactive enantiomer, BRD5648, based on published data, to facilitate the replication of these critical findings.
This compound serves as an essential negative control in experiments involving BRD0705. As the (R)-enantiomer of BRD0705, it possesses the same chemical composition but a different stereochemical configuration, rendering it inactive against GSK3α. This allows researchers to distinguish the on-target effects of GSK3α inhibition by BRD0705 from any potential off-target or non-specific effects of the chemical scaffold.
Comparative Efficacy and Selectivity
The primary difference between BRD0705 and this compound lies in their inhibitory activity against GSK3α and its close paralog, GSK3β. As demonstrated in the seminal work by Wagner et al. (2018), BRD0705 exhibits potent and selective inhibition of GSK3α, while this compound is largely inactive.[1]
| Compound | Target | IC50 (nM) | Fold Selectivity (GSK3β/GSK3α) |
| BRD0705 | GSK3α | 66 | 8-fold |
| GSK3β | 515 | ||
| This compound | GSK3α | > 10,000 | - |
| GSK3β | > 10,000 |
Table 1: Comparative in vitro inhibitory activity of BRD0705 and this compound against GSK3α and GSK3β. Data sourced from Wagner et al., 2018.[1]
Cellular Activity: Target Engagement and Pathway Modulation
The utility of this compound as a negative control is further solidified by its lack of cellular activity in key pathways modulated by GSK3α. Western blot analyses from Wagner et al. (2018) demonstrate that while BRD0705 effectively reduces the phosphorylation of GSK3α at Tyr279 in U937 AML cells, this compound has no such effect, confirming its inability to engage the target in a cellular context.[1]
Furthermore, a critical downstream consequence of GSK3 inhibition is the stabilization of β-catenin. The study confirms that treatment with BRD0705 does not lead to an increase in total β-catenin levels. As expected, the inactive control, this compound, also shows no effect on β-catenin stabilization.[1] This is a crucial finding, as it dissociates the therapeutic effects of selective GSK3α inhibition from the Wnt/β-catenin pathway, a key concern for potential oncogenic side effects.
Experimental Protocols
To aid in the replication of these published findings, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against GSK3α and GSK3β.
Methodology:
-
Recombinant human GSK3α and GSK3β enzymes were used.
-
Assays were performed in a final volume of 10 µL in 384-well plates.
-
The reaction buffer contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Tween-20.
-
Compounds (BRD0705, this compound) were serially diluted in DMSO and added to the wells.
-
The enzyme and a fluorescently labeled peptide substrate were added to the wells.
-
The reaction was initiated by the addition of ATP at the Km concentration for each enzyme.
-
Plates were incubated at room temperature for 1 hour.
-
The reaction was stopped, and the amount of phosphorylated and unphosphorylated peptide was determined using a microfluidic capillary electrophoresis system.
-
IC50 values were calculated from the dose-response curves.
Cellular Western Blot Analysis for Phospho-GSK3α and β-catenin
Objective: To assess the effect of BRD0705 and this compound on the phosphorylation of GSK3α and the stabilization of β-catenin in a cellular context.
Cell Line: U937 (human monocytic leukemia cell line)
Methodology:
-
U937 cells were seeded at a density of 1 x 10^6 cells/mL.
-
Cells were treated with various concentrations of BRD0705, this compound, or DMSO (vehicle control) for the indicated times (e.g., 24 hours).
-
Following treatment, cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates was determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) were resolved by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against:
-
Phospho-GSK3α (Tyr279)
-
Total GSK3α
-
Total β-catenin
-
A loading control (e.g., GAPDH or β-actin)
-
-
The membrane was washed three times with TBST and then incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis was performed to quantify the relative protein levels.
Visualizing the Experimental Logic
To clearly illustrate the role of this compound as a negative control in these experiments, the following diagrams are provided.
Caption: Experimental workflow comparing BRD0705 and this compound.
Caption: Simplified signaling pathway of GSK3α inhibition.
By utilizing this compound as a negative control alongside BRD0705, researchers can confidently attribute the observed biological effects to the selective inhibition of GSK3α, thereby ensuring the robustness and reproducibility of their findings. This comparative guide provides the necessary data and protocols to support such rigorous experimental design.
References
Independent Validation of BRD0705's Mechanism of Action Using its Inactive Enantiomer, BRD5648
A Comparative Guide for Researchers
In the landscape of kinase inhibitor development, establishing on-target activity and understanding the precise mechanism of action are paramount. This guide provides an objective comparison of BRD0705, a selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α), and its inactive enantiomer, BRD5648. The use of this compound as a negative control serves as a powerful tool for the independent validation of BRD0705's biological effects, ensuring that observed outcomes are a direct result of GSK3α inhibition.
BRD0705 has emerged as a significant research tool, particularly in the context of acute myeloid leukemia (AML), where it has been shown to induce myeloid differentiation and impair leukemia initiation without the toxicities associated with dual GSK3α/β inhibitors.[1][2] A key feature of BRD0705 is its ability to inhibit GSK3α without causing the stabilization of β-catenin, a downstream effect of GSK3β inhibition that can have neoplastic potential.[1][2] The direct comparison with this compound, which is structurally identical but stereochemically inactive against GSK3, provides compelling evidence for the specific, on-target activity of BRD0705.[1]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data comparing the in vitro and cellular activities of BRD0705 and this compound, highlighting the selectivity of BRD0705 for GSK3α.
| Parameter | BRD0705 | This compound | Reference |
| GSK3α IC50 | 66 nM | Inactive | [1][3][4] |
| GSK3β IC50 | 515 nM | Inactive | [1][3][4] |
| Selectivity (GSK3β/GSK3α) | ~8-fold | - | [1][3] |
| Cellular GSK3α Kd | 4.8 µM | Not reported | [1][3] |
| Effect on β-catenin stabilization | No significant effect | No effect | [1] |
Signaling Pathway: BRD0705 vs. This compound
The diagram below illustrates the differential effects of BRD0705 and this compound on the GSK3α signaling pathway. BRD0705 selectively inhibits GSK3α, leading to downstream effects such as myeloid differentiation in AML cells. In contrast, this compound, being inactive, does not engage with GSK3α and therefore does not elicit these downstream cellular responses.
Caption: Differential engagement of BRD0705 and this compound with GSK3α.
Experimental Protocols
To facilitate the independent validation of these findings, detailed methodologies for key experiments are provided below.
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BRD0705 and this compound against GSK3α and GSK3β.
Methodology:
-
Recombinant human GSK3α and GSK3β enzymes are used.
-
A fluorescently labeled ATP competitive tracer is employed.
-
The inhibitors (BRD0705 or this compound) are serially diluted and incubated with the kinase and tracer.
-
The displacement of the tracer by the inhibitor is measured by changes in fluorescence polarization or a similar detection method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blot for Phospho-GSK3α and β-catenin
Objective: To assess the in-cell inhibition of GSK3α phosphorylation and the effect on β-catenin stabilization.
Methodology:
-
AML cell lines (e.g., U937) are treated with varying concentrations of BRD0705 or this compound for specified time points (e.g., 2-24 hours).[3]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for phospho-GSK3α (Tyr279), total GSK3α, phospho-GSK3β (Tyr216), total GSK3β, and β-catenin.
-
Following incubation with HRP-conjugated secondary antibodies, chemiluminescence is used for detection.
-
Band intensities are quantified using densitometry software.
AML Colony Formation Assay
Objective: To evaluate the effect of BRD0705 and this compound on the clonogenic potential of AML cells.
Methodology:
-
AML cell lines (e.g., MOLM13, TF-1, U937) are plated in methylcellulose-based medium.[3][4]
-
The medium is supplemented with various concentrations of BRD0705 or this compound.
-
Plates are incubated for 10-14 days to allow for colony formation.
-
Colonies are stained and counted manually or using an automated colony counter.
-
The effect of the compounds on colony formation is expressed as a percentage of the vehicle-treated control.
Experimental Workflow: Validating On-Target Activity
The following diagram outlines a typical experimental workflow to validate the on-target mechanism of BRD0705 using this compound.
Caption: A logical workflow for confirming the mechanism of action of BRD0705.
Conclusion
References
Safety Operating Guide
Navigating the Disposal of BRD5648: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals utilizing the compound BRD5648, a clear and compliant disposal plan is essential. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, this guide provides a framework based on general best practices for chemical waste management.
This compound is identified as the inactive (R)-enantiomer of BRD0705, a GSK3α inhibitor. While it is characterized as inactive, it should still be handled with the standard care afforded to all laboratory chemicals.
Chemical and Physical Properties of this compound
A summary of the available quantitative data for this compound is presented below, which can inform handling and disposal decisions.
| Property | Value | Source |
| Molecular Weight | 321.42 g/mol | [1] |
| Formula | C₂₀H₂₁N₃O₂ | [1] |
| Solubility in DMSO | 300 mg/mL (933.36 mM) | [1] |
| Form | Powder | [1] |
Standard Disposal Protocol for this compound
The following step-by-step procedures are based on established guidelines for the disposal of non-acutely hazardous chemical waste.[2][3][4] Note: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as these take precedence.[1][5]
1. Disposal of Solid (Powder) this compound:
-
Step 1: Container and Labeling.
-
If disposing of the original container, ensure it is securely sealed. The manufacturer's label should not be defaced.[4] Attach a completed hazardous waste label provided by your institution's EHS office.[1][4]
-
If transferring waste to a new container, use a sturdy, leak-proof container that is chemically compatible with this compound.[2][4][5] The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.[6] Keep the container closed except when adding waste.[1][2][3]
-
-
Step 2: Segregation and Storage.
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3]
-
Ensure the waste is segregated from incompatible materials.[1][5] Although specific incompatibilities for this compound are not detailed, a general best practice is to store novel compounds away from strong acids, bases, and oxidizers.
-
-
Step 3: Waste Pickup.
2. Disposal of this compound in DMSO Solution:
-
Step 1: Waste Collection.
-
Collect all liquid waste containing this compound and DMSO into a dedicated, leak-proof, and chemically compatible waste container, typically a plastic carboy.[4][7]
-
Do not mix this waste stream with other types of chemical waste, such as halogenated solvents or aqueous waste, unless permitted by your EHS guidelines.[4][6] DMSO can be disposed of with other organic solvents, but if mixed with other materials, a risk assessment should be completed.[8]
-
-
Step 2: Labeling.
-
Step 3: Storage and Disposal.
3. Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container.[9]
-
Glassware and Plasticware: Disposable labware (e.g., pipette tips, centrifuge tubes) with trace amounts of this compound should be collected in a container lined with a clear plastic bag and labeled as chemically contaminated solid waste.[4]
-
Empty Containers: An empty container that held this compound should have all contents removed. The first rinse with a suitable solvent should be collected as hazardous waste.[1][2] After a triple rinse, and once the label is fully defaced or removed, the container may be disposed of as regular laboratory glass or solid waste, in accordance with institutional policy.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste forms.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. quora.com [quora.com]
Personal protective equipment for handling BRD5648
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BRD5648. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal. This compound is the inactive (R)-enantiomer of BRD0705, a potent and selective inhibitor of glycogen (B147801) synthase kinase 3α (GSK3α).[1] While this compound itself is inactive, it should be handled with the same precautions as its active counterpart due to the potential for impurities and the shared chemical scaffold.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in solid form or in solution to prevent skin and eye contact, and inhalation.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes the risk of inhaling dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize exposure and ensure the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container. For long-term storage of the solid powder, a temperature of -20°C for up to 3 years is recommended. Stock solutions can be stored at -80°C for up to one year.
Experimental Workflow: Step-by-Step Guidance
Stock Solution Preparation
-
Preparation: Ensure all necessary PPE is worn and that work is conducted in a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the compound in a suitable solvent, such as DMSO. Sonication may be required to fully dissolve the powder.
-
Storage: Store the stock solution in a clearly labeled and sealed container at the recommended temperature.
Handling in Experiments
-
Dilution: When preparing working solutions, perform dilutions within the chemical fume hood.
-
Cell Culture and Assays: When adding the compound to cell cultures or biochemical assays, handle with care to avoid splashes or aerosol generation.
-
Incubation: Properly seal plates or tubes containing this compound during incubation.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure. All waste contaminated with this compound must be classified as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste, including empty vials, pipette tips, gloves, and weigh papers, in a dedicated and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][3] Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[2]
Final Disposal
-
Labeling: Ensure the hazardous waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[4]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[4]
-
Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4] Disposal will likely be through incineration or other specialized treatment methods.[2]
GSK3α Signaling Pathway
BRD0705, the active enantiomer of this compound, is a selective inhibitor of GSK3α.[1][5][6] GSK3α is a constitutively active serine/threonine kinase that plays a key role in various cellular processes, including the Wnt/β-catenin signaling pathway.[7] In the absence of a Wnt signal, GSK3α phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome.[8] Inhibition of GSK3α by compounds like BRD0705 prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the activation of target gene transcription.
Caption: Inhibition of GSK3α by BRD0705 disrupts β-catenin degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK3 Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
